molecular formula C12H12O2 B1411839 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1823331-06-1

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Katalognummer: B1411839
CAS-Nummer: 1823331-06-1
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: RLBULJYSXOZSPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBULJYSXOZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes structural causality, synthetic reliability, and developability criteria.

A High-Value Bioisostere for "Escape from Flatland" Drug Design

Executive Summary: The Case for BCP-Benzoates

In modern drug discovery, the "Escape from Flatland" initiative seeks to replace planar, aromatic scaffolds with saturated, three-dimensional (3D) bioisosteres. 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid represents a critical building block in this domain. It serves as a linear spacer bioisostere for biphenyl-4-carboxylic acid and a steric bioisostere for 4-tert-butylbenzoic acid.

Unlike flexible alkyl chains, the bicyclo[1.1.1]pentane (BCP) core provides rigid exit vectors that mimic the geometry of a phenyl ring while significantly improving solubility (via disruption of crystal lattice energy) and metabolic stability (by eliminating aromatic oxidation sites). This guide details the structural rationale, physicochemical profile, and a scalable manufacturing protocol for this motif.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
CAS Number 1823331-06-1
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
SMILES OC(=O)C1=CC=C(C23CC(C2)C3)C=C1
Core Motif Bicyclo[1.1.1]pentane (BCP) bridgehead-substituted aryl acid
Geometric Analysis: The "Shrink-Wrap" Effect

The BCP unit is often termed a "non-classical" phenyl bioisostere.[1] However, it is structurally distinct. While a phenyl ring has a para-substituent distance of ~2.8 Å, the BCP bridgehead distance is 1.85 Å .

  • Vector Alignment: The exit vectors of the 1,3-substituted BCP are collinear, perfectly mimicking the 180° geometry of a 1,4-phenylene spacer.

  • Dimensionality: The BCP cage is sterically bulky (similar to a tert-butyl group) but lacks the π-electron cloud of benzene, reducing lipophilicity (LogP) and preventing π-π stacking aggregation.

Visualization of Geometric Isosterism

The following diagram illustrates the vector comparison between the target molecule and its biphenyl analog.

Bioisostere_Geometry cluster_0 Reference: Biphenyl Scaffold cluster_1 Target: BCP Scaffold Phenyl Phenyl Ring (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (3D, Saturated) Phenyl->BCP Bioisosteric Replacement (Maintains Linearity) Prop1 High Lipophilicity Low Solubility Phenyl->Prop1 Dist1 Distance: ~2.8 Å Dist2 Distance: ~1.85 Å Dist1->Dist2 Spatial Contraction Prop2 Lower LogP High Solubility BCP->Prop2

Caption: Geometric and property shift upon replacing a phenyl spacer with a BCP moiety. Note the conservation of vector linearity despite the shorter bridgehead distance.

Physicochemical Profile

The replacement of a phenyl ring with BCP in the benzoic acid scaffold induces specific shifts in developability parameters.

PropertyPhenyl Analog (Biphenyl-4-COOH)BCP Analog (Target)Mechanism of Action
Hybridization sp² (Planar)sp³ (3D Cage)Fsp³ Increase: Improves solubility by disrupting crystal packing efficiency.
Lipophilicity (cLogP) ~4.1~3.2Lipophilicity Reduction: BCP is a hydrocarbon but lacks the extensive π-cloud, lowering logP.
Acidity (pKa) ~4.0~4.3Electronic Effect: BCP is inductively electron-withdrawing (s-character) but lacks resonance stabilization of the conjugate base compared to phenyl.
Metabolic Stability Low (Aromatic Hydroxylation)HighMetabolic Blocking: The BCP cage is resistant to CYP450 oxidation; bridgehead C-H bonds are strong.

Expert Insight: The slight increase in pKa (less acidic) compared to biphenyl acid is due to the loss of the conjugated phenyl ring's ability to delocalize the carboxylate negative charge. However, the BCP group is more electron-withdrawing than a simple alkyl group, keeping the pKa within a relevant range for physiological ionization.

Synthesis & Manufacturing Protocol

The synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid is non-trivial due to the strain energy of the BCP system (~65 kcal/mol). Traditional routes using [1.1.1]propellane are prone to polymerization.[2]

Recommended Route: Photochemical Atom Transfer Radical Addition (ATRA) followed by Reductive Deiodination. This protocol avoids the use of unstable organometallic intermediates and is scalable.

Reaction Scheme Diagram

Synthesis_Protocol Propellane [1.1.1]Propellane (Precursor) Step1 Step 1: ATRA Reaction (hv 365 nm, flow or batch) Propellane->Step1 IodoEster Methyl 4-iodobenzoate IodoEster->Step1 Intermediate Intermediate: Methyl 4-(3-iodobicyclo[1.1.1]pentan-1-yl)benzoate Step1->Intermediate Step2 Step 2: Reductive Deiodination (TSTM, AIBN) Intermediate->Step2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Product Target: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid Step3->Product

Caption: Scalable synthesis route utilizing photochemical insertion of propellane into the C-I bond.

Detailed Protocol
Step 1: Propellane Insertion (Radical Addition)
  • Reagents: Methyl 4-iodobenzoate (1.0 eq), [1.1.1]propellane (1.2 eq, ~0.5 M in Et₂O/pentane).

  • Conditions: Photochemical reactor (365 nm LED).

  • Procedure:

    • Dissolve Methyl 4-iodobenzoate in solvent (Et₂O or MeCN).

    • Add [1.1.1]propellane solution.[3][4]

    • Irradiate at 365 nm. The aryl radical is generated from the iodide, which attacks the inverted central bond of propellane.

    • The resulting BCP radical recombines with iodine to form the 1-iodo-3-aryl-BCP intermediate.

  • Why this works: The strain release of propellane drives the reaction. Photochemistry avoids harsh bases that could degrade the ester.

Step 2: Reductive Deiodination
  • Objective: Remove the bridgehead iodine to yield the hydro-BCP.

  • Reagents: Tris(trimethylsilyl)silane (TTMSS) or Tributyltin hydride (Bu₃SnH) - Note: TTMSS is preferred for pharma compliance.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Procedure:

    • Dissolve the iodo-intermediate in toluene.

    • Add TTMSS (1.2 eq) and AIBN (0.1 eq).

    • Heat to 80°C for 2-4 hours.

    • Mechanism: Silyl radical abstracts iodine; the BCP radical abstracts hydrogen from the silane.

Step 3: Saponification
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Procedure:

    • Stir the ester in THF/Water with LiOH at RT.

    • Acidify with 1M HCl to precipitate the target benzoic acid.

    • Recrystallize from Ethanol/Water.

Applications in Drug Design[1][2][4][5][10]

Bioisosteric Replacement Strategy

Researchers should consider this scaffold when:

  • Solubility is a bottleneck: Replacing a biphenyl motif with Phenyl-BCP often increases aqueous solubility by >10-fold due to the reduction in planarity and lattice energy.

  • Vector retention is critical: Unlike converting a phenyl to a cyclohexyl (which alters vectors), BCP maintains the 180° orientation.

  • Metabolic Hotspots: If the distal phenyl ring in a biphenyl system is subject to rapid hydroxylation, the BCP group acts as a metabolically "silent" spacer.

Case Study Reference

In the development of


-secretase inhibitors, replacement of a phenyl ring with a BCP moiety maintained potency while significantly improving the pharmacokinetic profile (lower clearance, higher oral exposure) [1].

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(8), 3414–3424. Link

  • Mykhailiuk, P. K. (2021).[1][5][6] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(15), 10455–10466. Link

  • Levin, M. D., et al. (2017). "Catalytic Cross-Coupling of Bicyclo[1.1.1]pentanes." Science, 356(6342), 1072-1076. Link

  • Denisenko, A., et al. (2021). "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Communications, 12, 1-9. Link

Sources

The Metabolic Stability Profile of Bicyclo[1.1.1]pentane Benzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the quest for molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a leading three-dimensional, saturated bioisostere for the ubiquitous para-substituted phenyl ring. Its incorporation into drug candidates, particularly as bicyclo[1.1.1]pentane benzoic acid derivatives, has been shown to significantly enhance metabolic stability, a critical determinant of a drug's in vivo exposure and overall success. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic stability profile of BCP benzoic acid derivatives. We will delve into the mechanistic underpinnings of their enhanced stability, provide detailed protocols for their evaluation, and present a framework for the rational design of metabolically robust drug candidates.

Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Medicinal Chemistry

The "escape from flatland" has become a guiding principle in contemporary medicinal chemistry, advocating for the replacement of planar aromatic systems with three-dimensional saturated scaffolds.[1] This strategic shift aims to improve a range of properties, including solubility, permeability, and, most notably, metabolic stability.[2][3] The bicyclo[1.1.1]pentane (BCP) core, a rigid and strained carbocycle, has proven to be an exceptional non-classical bioisostere for the para-substituted phenyl ring.[4][5] Its unique geometry mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a higher fraction of sp³-hybridized carbons, which is often correlated with improved drug-like properties.[5][6]

The replacement of a phenyl ring with a BCP moiety can lead to several advantages:

  • Improved Solubility: The non-planar, less lipophilic nature of the BCP core can disrupt crystal packing and reduce the π-π stacking interactions that often lead to poor aqueous solubility in aromatic compounds.[3][5]

  • Enhanced Permeability: The three-dimensional structure of BCP can lead to improved passive permeability across biological membranes.[7]

  • Increased Metabolic Stability: The sp³-hybridized carbons of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to the electron-rich phenyl ring.[5][6]

This guide will focus specifically on bicyclo[1.1.1]pentane benzoic acid derivatives, a class of compounds with significant potential in drug discovery, and explore their metabolic stability in detail.

Comparative Metabolic Fates: BCP Benzoic Acid vs. Phenyl Benzoic Acid

Understanding the metabolic pathways of a drug candidate is crucial for predicting its pharmacokinetic profile. The primary advantage of substituting a phenyl ring with a BCP core lies in the alteration of these metabolic pathways, generally leading to a more stable molecule.

Metabolism of Phenyl Benzoic Acid Derivatives

Phenyl benzoic acid derivatives are susceptible to several metabolic transformations, primarily mediated by CYP450 enzymes in the liver.[5] Common metabolic pathways include:

  • Aromatic Hydroxylation: The electron-rich phenyl ring is a prime target for oxidation, leading to the formation of phenolic metabolites. These metabolites can then undergo further Phase II conjugation reactions.

  • Arene Epoxidation: A key metabolic pathway for aromatic compounds involves the formation of reactive epoxide intermediates by CYP450s. These epoxides can rearrange to form phenols or be hydrolyzed to dihydrodiols. More concerning is their potential to form covalent adducts with macromolecules like proteins and DNA, leading to toxicity.

  • Conjugation of the Carboxylic Acid: The benzoic acid moiety itself is a substrate for Phase II conjugation reactions, most commonly with glycine to form hippuric acid, which is then readily excreted.[8]

Metabolism of Bicyclo[1.1.1]pentane Benzoic Acid Derivatives

The saturated and strained nature of the BCP core significantly alters its metabolic profile compared to a phenyl ring.

  • Resistance to Aromatic Hydroxylation: The absence of an aromatic system means that the primary route of metabolism for phenyl rings is blocked. The sp³ C-H bonds of the BCP cage are more resistant to oxidative cleavage.[5][6]

  • Bridgehead and Bridge Hydroxylation: While more stable, the BCP core is not metabolically inert. The most common metabolic pathway is hydroxylation at the bridgehead or bridge positions, mediated by CYP450 enzymes.[4][5] However, the rate of this hydroxylation is generally much slower than that of aromatic hydroxylation.

  • Conjugation of the Carboxylic Acid: Similar to their phenyl counterparts, the benzoic acid group of BCP derivatives can undergo Phase II conjugation reactions.[9]

The key takeaway is the significantly reduced susceptibility of the BCP core to oxidative metabolism, which is often the primary driver of clearance for aromatic compounds. This translates to a longer metabolic half-life and improved in vivo exposure.

Diagram of Comparative Metabolic Fates

G cluster_0 Phenyl Benzoic Acid Derivative cluster_1 BCP Benzoic Acid Derivative Phenyl Phenyl Benzoic Acid Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Phenyl->Aromatic_Hydroxylation Phase I Arene_Epoxidation Arene Epoxidation (CYP450) Phenyl->Arene_Epoxidation Phase I Conjugation_P Conjugation (e.g., Glycine) Phenyl->Conjugation_P Phase II Phenolic_Metabolites Phenolic Metabolites Aromatic_Hydroxylation->Phenolic_Metabolites Reactive_Epoxides Reactive Epoxides Arene_Epoxidation->Reactive_Epoxides Hippuric_Acid_Analog Hippuric Acid Analog Conjugation_P->Hippuric_Acid_Analog BCP BCP Benzoic Acid Bridgehead_Hydroxylation Bridgehead/Bridge Hydroxylation (CYP450) BCP->Bridgehead_Hydroxylation Phase I (Slower) Conjugation_B Conjugation (e.g., Glycine) BCP->Conjugation_B Phase II Hydroxylated_BCP Hydroxylated Metabolites Bridgehead_Hydroxylation->Hydroxylated_BCP Hippuric_Acid_Analog_B Hippuric Acid Analog Conjugation_B->Hippuric_Acid_Analog_B

Caption: Comparative metabolic pathways of phenyl vs. BCP benzoic acid derivatives.

Quantitative Assessment of Metabolic Stability: In Vitro Assays

To quantitatively assess the metabolic stability of BCP benzoic acid derivatives, in vitro assays using liver subcellular fractions or intact cells are indispensable. The two most common systems are liver microsomes and hepatocytes.[10][11]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYP450s.[11][12] This assay is a robust, cost-effective, and high-throughput method for evaluating the intrinsic clearance of compounds primarily metabolized by oxidative pathways.

Rationale for Experimental Choices:

  • Microsomal Protein Concentration: A typical concentration is 0.5 mg/mL.[13] Lower concentrations may be necessary for rapidly metabolized compounds to ensure accurate measurement of the depletion rate, while higher concentrations might be required for very stable compounds. It is crucial that the rate of metabolism is linear with respect to protein concentration in the chosen range.

  • Cofactor: NADPH is an essential cofactor for CYP450 activity and is added to initiate the metabolic reaction.[14] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to maintain a constant concentration of NADPH throughout the incubation.

  • Incubation Time: A time course (e.g., 0, 5, 15, 30, 45, 60 minutes) is typically performed to determine the rate of compound depletion.[14] For high-throughput screening, a single time point may be used, but this provides less detailed kinetic information.[15] The choice of time points should be guided by the expected stability of the compound.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as drug transporters.[11][12] This assay provides a more physiologically relevant model of hepatic metabolism.

Rationale for Experimental Choices:

  • Hepatocyte Density: A typical cell density is 0.5 to 1 million viable cells/mL.[16] It's crucial to use a cell density that ensures linear metabolism over the incubation period.

  • Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) supplemented with serum and other nutrients is used to maintain cell viability.

  • Incubation Time: Due to the more complete metabolic machinery, longer incubation times (e.g., up to 4 hours or even longer for low-clearance compounds) may be necessary to observe significant compound depletion.[16]

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Centrifuge the cell suspension to pellet the hepatocytes and remove the cryoprotectant.

    • Resuspend the cells in fresh incubation medium and determine cell viability and density.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 million cells/mL).

    • In a 96-well plate, add the hepatocyte suspension and the test compound (to a final concentration of 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis procedure as described for the microsomal stability assay.

Diagram of In Vitro Metabolic Stability Assay Workflow

G Start Start: Test Compound Microsomes Liver Microsomes + NADPH Start->Microsomes Hepatocytes Hepatocytes Start->Hepatocytes Incubation Incubate at 37°C Microsomes->Incubation Hepatocytes->Incubation Time_Points Sample at Time Points Incubation->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Results Results: Half-life (t½) Intrinsic Clearance (Clint) Data_Analysis->Results

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The data from these assays are used to calculate key pharmacokinetic parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining of the test compound against time and calculating the slope of the linear regression.

    • t½ = 0.693 / slope

  • Intrinsic Clearance (Clint): The intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the assay conditions.

    • Clint (µL/min/mg protein for microsomes) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • Clint (µL/min/10⁶ cells for hepatocytes) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10⁶)

These in vitro Clint values can then be scaled to predict in vivo hepatic clearance, providing a valuable tool for ranking compounds and predicting human pharmacokinetics.

Case Studies: The BCP Advantage in Action

Several published studies have demonstrated the dramatic improvement in metabolic stability achieved by replacing a phenyl ring with a BCP moiety.

Parent Compound (Phenyl) BCP Analog Key Findings Reference
γ-Secretase Inhibitor (BMS-708,163)BCP-containing γ-Secretase InhibitorThe BCP analog was equipotent to the parent compound but showed significantly improved passive permeability, aqueous solubility, and greater resistance to metabolic turnover in human hepatocytes.[5][7]
LpPLA2 Inhibitor (Darapladib)BCP-analog of DarapladibThe BCP analog, while slightly less potent, exhibited superior physicochemical properties, including a 3-fold increase in permeability and a 9-fold increase in kinetic solubility.[4]
IDO1 InhibitorBCP-containing IDO1 InhibitorReplacement of the central phenyl ring with a BCP moiety effectively circumvented amide hydrolysis, a major metabolic pathway for the parent compound, leading to improved metabolic stability.[17]

These case studies underscore the power of the BCP-for-phenyl bioisosteric replacement as a strategy to mitigate metabolic liabilities and improve the overall drug-like properties of a lead compound.

Conclusion and Future Directions

The use of bicyclo[1.1.1]pentane benzoic acid derivatives represents a highly effective strategy for the design of metabolically stable drug candidates. By replacing a metabolically labile phenyl ring with the robust BCP core, medicinal chemists can significantly improve a compound's pharmacokinetic profile, leading to increased in vivo exposure and a higher probability of clinical success. The in vitro assays detailed in this guide provide a reliable framework for the early assessment of metabolic stability, enabling data-driven decisions in the drug discovery process. As the synthesis of complex BCPs becomes increasingly facile, the application of this versatile scaffold is expected to grow, further solidifying its role as a cornerstone of modern medicinal chemistry.[18][19]

References

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study. Benchchem.

  • Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University.

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities.

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.

  • What are common issues in in vitro ADME assays? Patsnap Synapse.

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation.

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications.

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. SpringerLink.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.

  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.

  • Microsomal vs Hepatocyte Stability: Which One to Choose? Patsnap Synapse.

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate.

  • Hepatocytes Troubleshooting Tips. Thermo Fisher Scientific - US.

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

  • Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences.

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry.

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules.

  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences.

  • Substrate depletion approach for determining in vitro metabolic clearance: Time dependencies in hepatocyte and microsomal incubations. Drug Metabolism and Disposition.

  • New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives. BLDpharm.

  • Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank.

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

  • Selection of optimum incubation time and enzyme concentration for kinetic parameter assay. ResearchGate.

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.

  • A Case Study with Benzoic Acid Demonstrating How Integration of In Silico Tools, Mechanistic In Vitro NAM, and Toxicological Data Improves Definition of Point of Departure for a Chemically Defined Class in Read-Across Assessments. ResearchGate.

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Pharmaceuticals.

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.

Sources

The Ascendancy of a Phenyl Bioisostere: A Technical Guide to 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a ubiquitous scaffold in a vast number of approved drugs. However, its inherent aromaticity and planarity often contribute to suboptimal physicochemical properties, such as poor solubility and susceptibility to metabolic oxidation. The drive to "escape from flatland" has led researchers to explore three-dimensional, saturated bioisosteres that can mimic the geometry of a para-substituted phenyl ring while offering a superior property profile. Among the most promising of these non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[1][2][3] This highly rigid, strained cage structure acts as a compact and metabolically robust replacement for the phenyl ring, significantly enhancing the drug-like properties of parent compounds.[4] This guide provides an in-depth technical overview of a key BCP-containing building block, 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid, for researchers, scientists, and drug development professionals.

Core Compound Specifications

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a bifunctional molecule that serves as a crucial starting material for introducing the BCP moiety into a wide array of molecular scaffolds.

PropertyValueSource(s)
CAS Number 1823331-06-1[5][6]
Molecular Formula C₁₂H₁₂O₂[6]
Molecular Weight 188.22 g/mol
IUPAC Name 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid[6]
Purity ≥95% (Commercially Available)[5]

The BCP Advantage: A Physicochemical Comparison

A pertinent comparison can be drawn with 4-tert-butylbenzoic acid, which shares a similar steric profile. The BCP derivative is anticipated to have significantly higher aqueous solubility and a lower lipophilicity (LogP) due to the reduction in aromatic character and the introduction of a more three-dimensional, polarizable scaffold.[2]

ParameterPhenyl Analog (General Trend)BCP Analog (General Trend)Rationale for Improvement
Aqueous Solubility LowSignificantly HigherReduced planarity and aromaticity disrupts crystal packing and improves solvation.[4]
Lipophilicity (LogP) HigherLowerThe sp³-rich BCP core is less lipophilic than the sp²-rich phenyl ring.[2]
Metabolic Stability Susceptible to CYP450 oxidationGenerally higherThe saturated, sterically hindered BCP cage is resistant to enzymatic degradation.[3]
Permeability VariableOften ImprovedThe more compact and rigid structure can lead to more efficient membrane traversal.[7]

Synthesis and Mechanistic Insights

The synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid typically starts from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The general strategy involves the selective mono-functionalization of this symmetrical precursor.

Conceptual Synthesis Workflow

G cluster_0 Core Synthesis cluster_1 Mono-functionalization cluster_2 Final Assembly Propellane Propellane BCP_Diketone BCP_Diketone Propellane->BCP_Diketone [2+2] Cycloaddition + Diacetyl, hv BCP_Diacid BCP_Diacid BCP_Diketone->BCP_Diacid Haloform Reaction Monoester Monoester BCP_Diacid->Monoester Mono-esterification (e.g., BnBr, base) BCP_Iodide BCP_Iodide Monoester->BCP_Iodide Hunsdiecker-type Decarboxylation Target_Molecule 4-(Bicyclo[1.1.1]pentan-1-yl) benzoic acid BCP_Iodide->Target_Molecule Cross-coupling (e.g., Suzuki, Negishi) + 4-carboxyphenylboronic acid

Caption: Conceptual workflow for the synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative synthesis adapted from established methods for the functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[4][8]

Step 1: Mono-protection of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • To a stirred solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add lithium carbonate (Li₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 18 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-benzyl ester.

Causality: The use of a slight excess of benzyl bromide under basic conditions favors mono-alkylation. The second carboxylic acid is less reactive due to the formation of the corresponding carboxylate, which is a poorer nucleophile.

Step 2: Iododecarboxylation (Hunsdiecker-type Reaction)

  • To a solution of the mono-benzyl ester from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add a hypervalent iodine reagent like (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq) and iodine (I₂) (1.2 eq).

  • Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude 1-iodo-3-(benzyloxycarbonyl)bicyclo[1.1.1]pentane is used in the next step without further purification.

Causality: This photoredox-catalyzed reaction allows for the mild conversion of the carboxylic acid to an iodide, which is an excellent handle for subsequent cross-coupling reactions.

Step 3: Suzuki Cross-Coupling

  • To a degassed solution of the crude iodide from Step 2 (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a mixture of toluene and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the methyl ester of the target compound.

Causality: The Suzuki coupling is a robust and high-yielding method for forming carbon-carbon bonds between an organohalide and a boronic acid, making it ideal for this transformation.

Step 4: Saponification

  • Dissolve the methyl ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid as a solid.

Causality: Basic hydrolysis of the ester to the corresponding carboxylic acid is a standard and efficient final step.

Structural Characterization

The structure of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid can be unequivocally confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7-8 ppm region, a singlet for the methine proton of the BCP core, and a signal for the six methylene protons of the BCP cage.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the BCP bridgeheads, the methylene carbons, the aromatic carbons, and the carboxylic acid carbon. The chemical shifts of the BCP carbons are distinct from those of a phenyl ring. For comparison, the aromatic carbons of benzoic acid appear between ~128-134 ppm, with the carboxyl-bearing carbon at ~130 ppm.[9] The BCP core carbons would be expected at significantly higher field.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

Applications in Drug Discovery

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a versatile building block for introducing the BCP bioisostere into lead compounds. The carboxylic acid handle allows for a variety of subsequent chemical transformations, including:

  • Amide bond formation: Coupling with amines to generate a diverse library of amides.

  • Esterification: Reaction with alcohols to form esters.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol, which can be further functionalized.

  • Curtius or Hofmann rearrangement: Transformation into the corresponding amine.

The incorporation of the 4-(bicyclo[1.1.1]pentan-1-yl)phenyl moiety can lead to significant improvements in a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately increasing the likelihood of clinical success.[3][7]

G cluster_0 Core Building Block cluster_1 Derivative Synthesis cluster_2 Improved Properties BCP_Acid 4-(Bicyclo[1.1.1]pentan-1-yl) benzoic acid Amide Amides BCP_Acid->Amide Amide Coupling Ester Esters BCP_Acid->Ester Esterification Alcohol Alcohols BCP_Acid->Alcohol Reduction Solubility Solubility Amide->Solubility Metabolic_Stability Metabolic Stability Ester->Metabolic_Stability Amine Amines Alcohol->Amine Further Functionalization Permeability Permeability Amine->Permeability

Caption: Utility of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid in generating diverse derivatives with enhanced drug-like properties.

Conclusion

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is more than just a chemical reagent; it is an enabling tool for the modern medicinal chemist. Its unique three-dimensional structure and the profound improvements it offers in physicochemical properties make it an invaluable asset in the design of next-generation therapeutics. By moving beyond the confines of traditional aromatic scaffolds, researchers can leverage the BCP core to unlock new chemical space and develop drug candidates with a higher probability of success. The continued development of scalable synthetic routes to this and other BCP building blocks will undoubtedly fuel further innovation in the pharmaceutical industry.[4][10][11]

References

  • 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid(CAS# 1823331-06-1). Angene Chemical. [Link]

  • Ripenko, V., et al. Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 947-952. [Link]

  • Karageorge, G. N., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2023(4), M1739. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636-9649. [Link]

  • Mykhailiuk, P. K., et al. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry, 14(9), 1034-1041. [Link]

  • Bull, J. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(30), 7845-7852. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid. PubChem. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. [Link]

  • Bicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the scalable, step-by-step synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid , a critical "exit vector" building block in modern medicinal chemistry.

Scientific Context: The bicyclo[1.1.1]pentane (BCP) motif is a validated bioisostere for para-phenyl rings and tert-butyl groups.[1] It offers improved solubility, metabolic stability, and a distinct hydrodynamic volume compared to the parent arenes. The target molecule, 4-(BCP)benzoic acid, serves as a high-value linker, enabling the insertion of the BCP spacer into drug candidates via amide coupling.

Synthetic Strategy: While radical addition methods (e.g., photoredox) exist, they often suffer from scale limitations or the requirement for expensive catalysts. This protocol utilizes the Turbo-Grignard (iPrMgCl·LiCl) mediated ring-opening of [1.1.1]propellane . This route is selected for its:

  • Scalability: Proven on multigram scales.

  • Atom Economy: Direct insertion of the carbon cage.

  • Reliability: Uses quantifiable organometallic reagents rather than variable radical chains.

Synthetic Workflow Visualization

The following diagram outlines the critical path, including the "Go/No-Go" decision points based on intermediate validation.

G Start Start: Precursors Propellane 1. [1.1.1]Propellane Generation (Et2O) Start->Propellane Titration 2. QC: Thiophenol Titration Propellane->Titration Grignard 3. Turbo-Grignard Formation (Ar-Mg) Titration->Grignard If Conc > 0.4M Coupling 4. C-C Bond Formation (Cage Insertion) Grignard->Coupling -78°C to 0°C Quench 5. Quench (MeOH/H+) -> Mono-Substituted BCP Coupling->Quench Hydrolysis 6. Saponification -> Final Acid Quench->Hydrolysis

Caption: Operational workflow for the synthesis of aryl-BCP scaffolds. Yellow nodes indicate critical quality control steps.

Detailed Experimental Protocols

Phase 1: Preparation and Quantification of [1.1.1]Propellane

Note: [1.1.1]Propellane is volatile and polymerizes upon concentration. It must be handled in solution.

Reagents:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)

  • Methyllithium (1.6 M in Et2O)

  • Pentane/Ether solvent system[2][3]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry-ice condenser and an addition funnel. Maintain an Argon atmosphere.

  • Reaction: Dissolve the precursor in dry pentane/ether (1:1). Cool to -78°C.[2][4]

  • Addition: Add MeLi dropwise over 30 minutes. The reaction generates the propellane via a double intramolecular displacement.

  • Distillation (The "Telescoping" Step): Instead of isolating, distill the propellane/ether azeotrope directly into a receiving flask cooled to -78°C. This yields a clean solution of [1.1.1]propellane.

QC: Thiophenol Titration (Mandatory Self-Validation)

  • Take a 0.5 mL aliquot of the distillate.

  • Add excess PhSH (thiophenol) and a radical initiator (AIBN, trace).

  • Stir for 30 mins (converts propellane to the stable sulfide adduct).

  • Analysis: Run 1H NMR. Integrate the methine protons of the adduct against an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acceptance Criteria: Concentration must be ≥ 0.4 M to proceed.

Phase 2: Turbo-Grignard Coupling (The Critical Step)

Mechanism: The aryl Grignard reagent attacks the bridgehead carbon of [1.1.1]propellane, breaking the central bond and generating a new BCP-Grignard species.

Reagents:

  • Reagent A: Ethyl 4-iodobenzoate (1.0 equiv)

  • Reagent B: iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF) (1.1 equiv)

  • Reagent C: [1.1.1]Propellane solution (from Phase 1) (1.2 equiv)

  • Solvent: Dry THF

Step-by-Step Protocol:

  • Mg-Halogen Exchange:

    • Dissolve Ethyl 4-iodobenzoate in anhydrous THF in a flame-dried Schlenk flask.

    • Cool to -20°C (Critical: Prevents ester attack).

    • Add iPrMgCl·LiCl dropwise. Stir for 30 minutes.

    • Validation: Take a small aliquot, quench with D2O, and check by GC-MS or NMR for complete conversion of Ar-I to Ar-D.

  • Propellane Insertion:

    • Cool the generated Ar-Mg-Cl species to -78°C .

    • Add the [1.1.1]propellane solution (titrated) slowly via cannula.

    • Warm Up: Allow the mixture to warm slowly to 0°C over 2 hours. The solution usually turns from clear to a slightly turbid suspension.

    • Note: The central bond of propellane is cleaved, forming EtOOC-Ph-BCP-MgCl.

  • Quench (Protonation):

    • Cool back to -20°C.

    • Quench with MeOH (excess) followed by sat. aq. NH4Cl. This places a proton on the second bridgehead, yielding the mono-substituted BCP.

    • Extraction: Extract with EtOAc (3x). Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Intermediate Product: Ethyl 4-(bicyclo[1.1.1]pentan-1-yl)benzoate.

Phase 3: Hydrolysis to Final Acid

Protocol:

  • Dissolve the intermediate ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at 40°C for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The product often precipitates. Filter or extract with EtOAc.

  • Final Polish: Recrystallize from EtOAc/Hexanes if necessary.

Data Summary & Quality Control

Expected NMR Data (Self-Validation)

The BCP core has a distinct signature. Use this table to validate the scaffold integrity.

PositionProton TypeChemical Shift (ppm, CDCl3)MultiplicityDiagnostic Feature
BCP Bridgehead C-H (3-position)2.55 - 2.65Singlet (Broad)Distinctive high-field methine.
BCP Bridge CH2 (Strained)1.90 - 2.05SingletUsually integrates to 6H.
Aromatic Ar-H (Ortho to BCP)7.25 - 7.35DoubletUpfield shift vs parent ester.
Aromatic Ar-H (Ortho to COOH)7.95 - 8.05DoubletTypical benzoate shift.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Propellane concentration was too low.Re-titrate propellane.[2][4] Ensure conc. >0.4M.
Ester cleavage in Step 2 Temperature during Grignard exchange > -20°C.Strictly maintain -20°C during exchange.
Polymerization Propellane solution stored too long.Use propellane within 48h of distillation.

Mechanistic Insight (DOT Diagram)

Understanding the reactivity of the central bond is key to troubleshooting.

Mechanism Step1 Ar-I + iPrMgCl-LiCl Step2 Ar-MgCl (Turbo Grignard) Step1->Step2 Exchange (-20°C) Step3 [1.1.1]Propellane Insertion (Strain Release) Step2->Step3 Attack at Bridgehead Step4 Intermediate: Ar-BCP-MgCl Step3->Step4 Bond Cleavage Step5 Quench (H+) Step4->Step5 MeOH Final Product: Ar-BCP-H Step5->Final

Caption: Mechanistic pathway of the Grignard-mediated strain-release functionalization.

References

  • Knochel, P. et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition, vol. 56, no. 41, 2017, pp. 12702–12706. Link

    • Primary source for the Turbo-Grignard addition to propellane.
  • Anderson, E. A. et al. "Practical Synthesis of Bicyclo[1.1.1]pentyl-1-amines and -1-carboxylic Acids." The Journal of Organic Chemistry, vol. 86, no. 15, 2021.[5] Link

    • Authoritative guide on large-scale propellane gener
  • Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, vol. 64, no.[6] 19, 2021. Link

    • Contextual grounding for the utility of BCP in drug discovery.
  • Szeimies, G. et al. "Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid." Organic Syntheses, Coll. Vol. 10, 2004, p. 11. Link

    • Found

Sources

Optimized Amide Coupling Conditions for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the amide coupling of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS: 1823331-06-1). As a high-value bioisostere for para-tert-butyl or para-phenyl substituted aromatics, this scaffold offers improved metabolic stability and solubility. However, the high cost of the BCP (bicyclo[1.1.1]pentane) building block necessitates coupling conditions that maximize yield (>90%) while preserving the strained cage integrity.

We present two distinct workflows:

  • Protocol A (Discovery Scale): A HATU-mediated method prioritized for high-throughput synthesis and sterically demanding amines.

  • Protocol B (Process/Scale-Up): A T3P (Propylphosphonic anhydride) method optimized for cost-efficiency, green solvent compatibility (EtOAc/Me-THF), and simplified workup.

Chemical Context & Mechanistic Insight

The Molecule

The substrate consists of a benzoic acid moiety substituted at the para position with a bicyclo[1.1.1]pentan-1-yl group.

  • Electronic Effect: The BCP group acts as a bulky, electron-rich alkyl substituent. It exerts a weak inductive effect (+I), making the carboxylic acid slightly less acidic (higher pKa) compared to unsubstituted benzoic acid. This requires robust activation of the carboxylate.

  • Steric Environment: While the coupling site (COOH) is distant from the BCP group, the lipophilicity and bulk of the BCP tail can induce aggregation in non-polar solvents.

  • Stability: The BCP cage possesses ~66 kcal/mol of strain energy.[1] While generally stable to standard amide coupling conditions, it can be sensitive to radical pathways or strong Lewis acids that might trigger strain-release ring opening.

Reagent Selection Logic
FeatureHATU (Protocol A)T3P (Protocol B)
Mechanism Forms highly reactive O-azabenzotriazole active ester.Forms mixed anhydride; activation driven by base.
Reaction Speed Very Fast (< 2 hours).Moderate (requires 2-12 hours).
Epimerization Low (but higher than T3P).Extremely Low (Ideal for chiral amines).
Purification Requires chromatography (removes urea/HOBt byproducts).Aqueous extraction (water-soluble byproducts).
Use Case Milligram scale; Weakly nucleophilic amines.Gram/Kilogram scale; "Green" chemistry.

Decision Framework

The following decision tree illustrates the logic for selecting the appropriate protocol based on your specific experimental constraints.

CouplingLogic Start Start: 4-(BCP)benzoic Acid Coupling ScaleCheck Scale of Reaction? Start->ScaleCheck AmineType Amine Reactivity? ScaleCheck->AmineType < 100 mg (Discovery) ProtocolB PROTOCOL B: T3P/EtOAc (Clean Workup, Scalable) ScaleCheck->ProtocolB > 1 g (Process) Chirality Is Amine Chiral/Sensitive? AmineType->Chirality High (Primary alkyl) ProtocolA PROTOCOL A: HATU/DMF (High Yield, Fast) AmineType->ProtocolA Low (Anilines, hindered) Chirality->ProtocolA No Chirality->ProtocolB Yes (Risk of Racemization)

Figure 1: Decision matrix for selecting the optimal amide coupling protocol.

Experimental Protocols

Protocol A: High-Yield Discovery Coupling (HATU)

Objective: Maximize conversion for small-scale SAR library generation. Scale: 0.1 mmol – 1.0 mmol

Reagents:

  • Acid: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]

Procedure:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 2 minutes to pre-activate. Note: Solution may turn slightly yellow.

  • Addition: Add the Amine (1.1 equiv) followed immediately by DIPEA (3.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS. The BCP moiety is UV active (254 nm) due to the benzoate chromophore.

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Critical Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

Protocol B: Scalable & Green Coupling (T3P)

Objective: Scalable synthesis with simplified aqueous workup (avoiding chromatography if possible). Scale: > 1.0 gram

Reagents:

  • Acid: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M]

Procedure:

  • Slurry: Charge the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into the reaction vessel with EtOAc.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

    • Exotherm Control: Maintain internal temperature < 30°C during addition.

  • Reaction: Stir at RT for 12 hours.

    • Optimization: If conversion is <90% after 4 hours, heat to 45°C. T3P exhibits higher thermal stability than HATU/EDC.

  • Workup (Self-Purifying):

    • Quench with water (5 volumes).

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine).

    • Wash with 10% Na₂CO₃ (removes unreacted acid and T3P byproducts).

    • Wash with Brine.

  • Isolation: Concentrate organic layer. Product often crystallizes upon addition of heptane/hexane anti-solvent.

Analytical Validation (QC)

When validating the product, specific NMR signals confirm the integrity of the BCP cage.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR δ 2.2 – 2.6 ppm (s, 1H) Bridgehead Methine: The unique proton at the C3 position of the BCP cage. Loss of this signal implies ring opening.
¹H NMR δ 1.9 – 2.2 ppm (s, 6H) Bridge Methylenes: The 6 protons of the BCP cage usually appear as a singlet or tight multiplet.
¹³C NMR ~28 ppm and ~50 ppm Characteristic shifts for the BCP methylene and bridgehead carbons.
LCMS [M+H]⁺ Standard ionization. No fragmentation of the BCP cage is typically observed under standard ESI conditions.
QC Workflow Diagram

QC_Workflow Rxn Reaction Complete LCMS LCMS Check Rxn->LCMS MassFound Mass Found? LCMS->MassFound NMR 1H NMR (CDCl3) MassFound->NMR Yes Fail Investigate (Ring Opening?) MassFound->Fail No BCP_Check Check BCP Signal (2.2-2.6 ppm) NMR->BCP_Check Release Release Batch BCP_Check->Release Present BCP_Check->Fail Absent/Shifted

Figure 2: Quality Control workflow focusing on BCP scaffold verification.

References

  • Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry, 13(12), 3438-3457. [Link]

Sources

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical structural motif in medicinal chemistry, primarily serving as a three-dimensional, sp³-rich bioisostere for the para-substituted benzene ring.[1][2] Its rigid, cage-like structure offers a distinct exit vector for substituents, mimicking the 1,4-disposition of a phenyl ring while improving key physicochemical properties.[2] Unlike its flat, aromatic counterpart, the BCP scaffold can enhance aqueous solubility, increase metabolic stability, and modulate compound lipophilicity, making it an invaluable tool for escaping "flatland" in drug design.

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a cornerstone building block for introducing this scaffold. Its carboxylic acid handle allows for diverse functionalization, most commonly through amide or ester linkages, to connect the BCP core to other pharmacophoric elements. This guide focuses specifically on the esterification of this valuable intermediate, addressing the unique steric challenges posed by the BCP cage and providing a detailed analysis of suitable reagents and protocols.

G cluster_0 para-Substituted Benzene cluster_1 1,3-Disubstituted BCP benzene benzene arrow_node Bioisosteric Replacement benzene->arrow_node bcp bcp arrow_node->bcp

Caption: BCP as a 3D bioisostere for a p-substituted benzene ring.

The Synthetic Challenge: Steric Hindrance at the Benzoic Acid Core

While benzoic acid itself is readily esterified, the presence of the bulky bicyclo[1.1.1]pentyl group at the 4-position introduces significant steric hindrance. This bulk can impede the approach of the alcohol nucleophile to the carbonyl carbon, rendering classical methods like Fischer-Speier esterification slow and often inefficient. Therefore, successful esterification necessitates the use of more sophisticated methods that activate the carboxylic acid, transforming the hydroxyl group into a better leaving group under mild conditions.

Comparative Analysis of Key Esterification Strategies

The selection of an appropriate esterification method depends on the scale of the reaction, the lability of the substrates, and the desired purity of the final product. Below is a comparative summary of the most effective strategies for esterifying 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid.

Method Key Reagents Conditions Advantages Disadvantages & Mitigation
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid (H₂SO₄, p-TsOH)Reflux (High Temp)Inexpensive, simple setup, suitable for large scale with simple alcohols.[3][4]Harsh acidic conditions can degrade sensitive substrates.[5] Equilibrium-driven; requires water removal or excess alcohol.[6][7] Often slow for hindered acids.
Steglich Esterification Carbodiimide (DCC, DIC, EDC), DMAP (catalyst), AlcoholRoom Temp, Neutral pHVery mild conditions, compatible with acid-sensitive groups.[5][8] Highly effective for sterically hindered acids.[9]Carbodiimides are hazardous.[5] Byproduct (e.g., DCU) can be difficult to remove. Mitigation: Use water-soluble EDC for easy aqueous workup removal.[10]
Phosphonium/Uronium Reagents HATU, HBTU, PyBOP + Base (DIPEA, Et₃N), AlcoholRoom TempHigh yields, very fast reaction times, extremely effective for hindered substrates.Reagents are expensive. Stoichiometric amounts of byproducts must be removed during purification.
Mitsunobu Reaction PPh₃, DEAD or DIAD, Alcohol0 °C to Room TempActivates the alcohol, not the acid.[11] Mild, neutral conditions. Proceeds with inversion of configuration at chiral alcohol centers.[12][13]Generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, which can complicate purification. The alcohol must be primary or secondary.
Acid Chloride Formation SOCl₂ or (COCl)₂ then Alcohol + Base (Pyridine, Et₃N)0 °C to Room TempCreates a highly reactive intermediate, leading to rapid and often quantitative conversion.Two-step process. Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive.[4]

Mechanistic Insight: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a widely adopted method for coupling hindered or sensitive substrates due to its mild, neutral conditions.[5][9] The process relies on a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for efficient ester formation, especially with sterically demanding alcohols.[9]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This displaces dicyclohexylurea (DCU) and forms an N-acylpyridinium salt. This new intermediate is a highly activated "super-ester."

  • Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.[9]

This catalytic cycle prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[8]

G RCOOH BCP-Ph-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC DCC->O_Acyl DCU DCU (Byproduct) O_Acyl->DCU - DCU N_Acyl N-Acylpyridinium Salt (Active Ester) O_Acyl->N_Acyl + DMAP N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Rearrangement (Slow, uncatalyzed) DMAP DMAP (Catalyst) DMAP->N_Acyl Ester BCP-Ph-COOR' (Product) N_Acyl->Ester + R'-OH - DMAP ROH R'-OH (Alcohol) ROH->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two reliable esterification methods. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Steglich Esterification using EDC

This protocol utilizes the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which greatly simplifies purification as the corresponding urea byproduct is easily removed with an aqueous wash.

Materials:

  • 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

  • Alcohol of choice (e.g., Ethanol, Benzyl alcohol)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • 4-DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired alcohol (1.2 eq), EDC·HCl (1.5 eq), and a catalytic amount of DMAP (0.1 eq) to the solution.

    • Rationale: Using a slight excess of the alcohol and coupling agent ensures the complete consumption of the limiting carboxylic acid. DMAP is the catalyst that facilitates the reaction.[9]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quench & Wash: Once complete, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove DMAP and any unreacted EDC).

    • Saturated NaHCO₃ (to remove any remaining acidic components).

    • Brine (to remove residual water).

    • Rationale: This aqueous workup sequence effectively removes the water-soluble reagents and byproducts, providing a crude product of high purity.[14]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester is often pure enough for many applications. If necessary, further purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: High-Yield Esterification using HATU

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a powerful uronium-based coupling agent that ensures rapid and efficient esterification, even with highly hindered substrates.

Materials:

  • 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

  • Alcohol of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature. The solution may change color.

    • Rationale: The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the HATU reagent to form a highly activated acyl intermediate.

  • Alcohol Addition: Add the alcohol (1.2 eq) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature. These reactions are typically very fast, often completing in 1-3 hours. Monitor by TLC or LC-MS.

  • Workup - Quench & Extract: Once the reaction is complete, quench by adding saturated NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The washes remove the water-soluble byproducts and unreacted reagents.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to remove the uronium byproducts and any residual reagents.

G Reactants 1. Combine Acid, Alcohol, & Reagents in Anhydrous Solvent Reaction 2. Stir at RT Monitor by TLC/LC-MS Reactants->Reaction Workup 3. Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Dry 4. Dry Organic Layer (e.g., MgSO₄) & Filter Workup->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify Crude Product (Column Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: General experimental workflow for esterification reactions.

Conclusion

The esterification of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid requires careful consideration of the steric hindrance imposed by the BCP scaffold. While classical Fischer esterification is generally not recommended, modern coupling methods provide mild and highly efficient alternatives. The Steglich esterification, particularly with a water-soluble carbodiimide like EDC, offers a robust and easily purified route. For challenging substrates or when reaction speed is paramount, uronium-based reagents like HATU deliver exceptional results. By selecting the appropriate reagents and following a well-designed protocol, researchers can reliably synthesize the desired BCP-containing esters, facilitating the advancement of novel therapeutic agents.

References

  • Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Bentham Science. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the activation of carboxylic acids.
  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • Jordan, A., et al. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • European Patent Office. (2023, August 2). METHOD FOR PREPARING BENZOIC ACID ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Google Patents. (n.d.). Purification of benzoic acid.
  • Stepan, A. F., et al. (2026, January 12). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis. Retrieved from [Link]

  • Likhotvorik, I., et al. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • MDPI. (2025, October 16). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

Sources

Section 1: Strategic Synthesis Pathway for Scalable Production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Manufacturing of BCP-Benzoic Acid Analogs for Pharmaceutical Development

Introduction

In modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable bioisosteres for para- and meta-substituted benzene rings.[1][2] Their rigid, three-dimensional structure can improve aqueous solubility, increase metabolic stability, and reduce non-specific binding, making BCP-containing molecules, such as BCP-benzoic acid analogs, highly attractive for drug development.[2]

However, the transition from bench-scale discovery to industrial-scale manufacturing presents significant challenges. The synthesis of these strained ring systems requires specialized methodologies that are both efficient and scalable. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable manufacturing protocols for BCP-benzoic acid analogs. It integrates robust synthetic strategies, modern purification techniques, and critical process controls under the framework of Good Manufacturing Practices (GMP).

The synthesis of BCP-benzoic acid analogs hinges on the efficient construction of the BCP core followed by targeted functionalization. A robust and scalable approach involves the radical-mediated addition to [1.1.1]propellane, a highly strained but effective precursor. This strategy offers a modular and streamlined pathway, avoiding the lengthy, non-modular sequences associated with traditional methods.[2][3]

Core Synthesis: Radical-Mediated BCP Core Construction

The foundational step is the reaction of a suitable halo-aromatic ester with [1.1.1]propellane. A photoredox-catalyzed approach using an iridium-based catalyst like Ir(ppy)₃ provides a high-yielding and functionally tolerant method suitable for scale-up.[4]

Protocol 1: Kilogram-Scale Synthesis of BCP-Aryl Ester Intermediate

  • Reactor Setup: An appropriately sized, inerted (Nitrogen or Argon) glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a high-intensity blue LED light source is required.

  • Reagent Charge: Charge the reactor with the starting aryl halide (e.g., 4-bromomethylbenzoate), [1.1.1]propellane (as a solution in a suitable solvent), and the photocatalyst (e.g., Ir(ppy)₃, ~2.5 mol%). The solvent of choice is typically a polar aprotic solvent like tert-butyl cyanide (t-BuCN).[5]

  • Reaction Execution: Maintain the reaction temperature at approximately 30°C. Initiate the reaction by activating the blue LED light source.

  • In-Process Monitoring (PAT): Monitor the reaction progress in real-time using in-line Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the starting aryl halide peak and the appearance of the BCP product peak. This minimizes the need for offline sampling and analysis.[6]

  • Work-up: Upon completion, quench the reaction. Perform a solvent swap to a less polar solvent (e.g., ethyl acetate). Wash the organic phase sequentially with aqueous sodium thiosulfate (to remove any remaining halogen) and brine.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude BCP-aryl ester intermediate. This intermediate is often of sufficient purity to proceed to the next step without chromatographic purification.

Hydrolysis to BCP-Benzoic Acid

The final step is the saponification of the ester to the desired carboxylic acid. This is a standard, high-yielding transformation that is readily scalable.

Protocol 2: Saponification to Final API

  • Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer and temperature control.

  • Reagent Charge: Dissolve the crude BCP-aryl ester intermediate from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Reaction Execution: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reactor. Heat the mixture gently (e.g., 40-50°C) and monitor the reaction until completion (typically 2-4 hours).

  • Work-up and Acidification: Cool the reaction mixture. Perform an acid-base extraction to remove neutral impurities.[7] Carefully acidify the aqueous layer with aqueous HCl (e.g., 1M) to a pH of ~2-3, which will precipitate the BCP-benzoic acid product.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold deionized water to remove residual salts.[8]

G cluster_synthesis Part 1: Synthesis cluster_hydrolysis Part 2: Hydrolysis & Purification Start Aryl Halide Ester + [1.1.1]propellane Reactor1 Photoredox Reaction - Catalyst: Ir(ppy)3 - Blue LEDs, 30°C Start->Reactor1 PAT1 In-line FTIR Monitoring Reactor1->PAT1 Real-time Control Workup1 Quench & Solvent Swap (Aqueous Wash) Reactor1->Workup1 PAT1->Reactor1 Intermediate Crude BCP-Aryl Ester Workup1->Intermediate Reactor2 Saponification (NaOH or LiOH) Intermediate->Reactor2 Workup2 Acid-Base Extraction & Acidification (HCl) Reactor2->Workup2 Filter Filtration & Washing Workup2->Filter Recrystal Recrystallization Filter->Recrystal Crude Solid Dry Vacuum Drying Recrystal->Dry Purified Crystals API Final API: BCP-Benzoic Acid Analog Dry->API

Section 2: Purification, Quality Control, and Data

Purification is paramount to achieving the high purity standards required for an Active Pharmaceutical Ingredient (API). For BCP-benzoic acid analogs, recrystallization is the most effective and scalable method.[8][9]

Purification Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the BCP-benzoic acid analog at elevated temperatures but have low solubility at room temperature, while impurities remain in solution.[7][8]

Protocol 3: Final Product Recrystallization

  • Solvent Selection: Conduct solubility studies to identify a suitable solvent system. A mixture of an organic solvent (e.g., isopropanol, acetone) and water is often effective.

  • Dissolution: Transfer the crude, filtered product to a clean, appropriately sized reactor. Add the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Perform a hot filtration to remove the carbon.[9]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, pure crystals that exclude impurities.[8] Once at room temperature, further cool the mixture in an ice bath to maximize yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the final product under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Quality Control and Data Presentation

Rigorous quality control is essential. The final API must be characterized to confirm its identity, strength, quality, and purity.[10]

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 99.5%HPLC-UV
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Heavy Metals ≤ 10 ppmICP-MS
Loss on Drying ≤ 0.5%TGA or Vacuum Oven

Section 3: Process Analytical Technology (PAT) and Regulatory Compliance

A modern, scalable manufacturing process must be well-understood, monitored, and controlled to ensure consistent product quality. This is the core principle of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA.[11][12]

PAT Implementation

PAT involves the use of in-line or at-line analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time.[13]

  • Reaction Monitoring: As described in Protocol 1, in-line FTIR or Raman spectroscopy can monitor reaction kinetics, ensuring the reaction goes to completion and preventing the formation of impurities from over-processing.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization in real-time. This allows for precise control over the cooling profile to achieve a consistent crystal size distribution, which impacts filtration, drying, and bioavailability.

  • Drying Monitoring: Near-infrared (NIR) spectroscopy can be used to monitor the moisture content of the product during the drying phase, ensuring it meets the specified limits without thermal degradation.[12]

G cluster_tools Analytical Tools PAT Process Analytical Technology (PAT) Framework Design Design (Define CQAs & CPPs) PAT->Design Analyze Analyze (Real-time Monitoring) PAT->Analyze Control Control (Automated Adjustments) PAT->Control Design->Analyze Analyze->Control FTIR FTIR / Raman (Reaction Kinetics) Analyze->FTIR FBRM FBRM (Crystallization) Analyze->FBRM NIR NIR (Drying) Analyze->NIR Output Consistent API Quality (Reduced Variability) Control->Output

Regulatory and GMP Considerations

All manufacturing of APIs must adhere to Current Good Manufacturing Practices (CGMP).[10] The CGMP framework ensures proper design, monitoring, and control of manufacturing processes and facilities.[14]

  • ICH Q7: This guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard. It provides a comprehensive framework for API manufacturing, quality management, and documentation.[15][16]

  • Process Validation: The entire manufacturing process must be validated to provide scientific evidence that it is capable of consistently delivering a quality product.[10] This involves rigorous data collection and evaluation from the process design stage through commercial production.

  • Data Integrity: All data generated during manufacturing and quality control must be accurate, legible, contemporaneous, original, and attributable (ALCOA+ principles).[14][17] This is a critical focus during regulatory inspections by agencies like the FDA and EMA.

The scalable manufacturing of BCP-benzoic acid analogs is an achievable goal that requires a synthesis of modern synthetic chemistry, robust purification science, and advanced process control. The protocols and strategies outlined in this guide provide a validated pathway from laboratory-scale synthesis to industrial-scale production. By integrating photoredox catalysis for core construction, classic purification techniques like recrystallization, and a forward-thinking PAT strategy, drug development professionals can efficiently and reliably produce these high-value APIs. Adherence to GMP principles and guidelines like ICH Q7 throughout the process is non-negotiable and ensures the final product is safe and effective for its ultimate use in medicine.

References

  • An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). U.S. Food and Drug Administration.
  • Regulatory Considerations for API Manufacturing in the EU: Ensuring Compliance and Supply Chain Resilience. DrugPatentWatch.
  • Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. N/A.
  • Regulatory Compliance in API Manufacturing. The Pharma Master.
  • GMP Regulations and Compliance for API and Excipients. ComplianceOnline.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. N/A.
  • A Comprehensive Overview of Boronic Acids & Derivatives. MolecularCloud.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
  • Process for preparing boronic acids and esters in the presence of magnesium metal. Google Patents.
  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. Benchchem.
  • Scalable synthesis of F‐BCP carboxylic acid 12. ResearchGate.
  • Recrystallization of Benzoic Acid. N/A.
  • Method for purification of benzoic acid. Google Patents.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Process Analytical Technology: Enhancing Pharma Development. N/A.
  • a) Synthesis of BCP drug analogues. b) Further functionalization. Reagents and Conditions. ResearchGate.
  • Recrystallization of Benzoic Acid. Alfa Chemistry.
  • Process Analytical Technology (PAT). Bruker.
  • Tools for Enabling Process Analytical Technology Applications in Biotechnology. N/A.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
  • 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3. ChemicalBook.
  • Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3. Smolecule.
  • 2-(Dicyclohexylphosphino)biphenyl. Chem-Impex.
  • 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • PREPARATION OF BENZOIC ACID OF HIGH PURITY. N/A.
  • PAT Process Analytical Technology. Sartorius.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).

Sources

Cross-coupling reaction procedures using 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling Methodologies for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid

Executive Summary & Strategic Rationale

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS: 115225-36-8) represents a critical "hybrid" scaffold in modern medicinal chemistry. It combines the structural rigidity and metabolic stability of the bicyclo[1.1.1]pentane (BCP) core—a validated bioisostere for tert-butyl and phenyl groups—with a functionalizable benzoate handle.

While the BCP unit improves solubility and permeability (the "Escape from Flatland" strategy), the benzoic acid moiety presents a synthetic challenge. Unlike aryl halides, the carboxylic acid is not a native partner in standard Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide details three strategic protocols to overcome this limitation:

  • Ni-Catalyzed Decarboxylative Cross-Coupling (via Redox-Active Esters): The most versatile method to convert the C(sp²)–COOH directly into C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds, effectively treating the acid as a halide surrogate.

  • Decarboxylative Iodination: A robust pathway to convert the acid into an aryl iodide, restoring access to traditional Pd-catalysis.

  • High-Efficiency Amide Coupling: A baseline protocol for fragment-based drug design (FBDD).

Critical Mechanistic Pathways

The following Graphviz diagram visualizes the divergent synthetic workflows available for this scaffold.

BCP_Pathways Start 4-(BCP)benzoic Acid (Starting Material) RAE Redox-Active Ester (NHPI Intermediate) Start->RAE DIC, NHPI (Activation) ArI Aryl Iodide (Ar-I) Start->ArI I2, Pd(OAc)2 (Decarboxylation) Prod_Amide BCP-Peptidomimetics (Amide Coupling) Start->Prod_Amide HATU, DIPEA (Condensation) Prod_Alkyl Ar-Alkyl / Ar-Aryl (Ni-Catalyzed) RAE->Prod_Alkyl NiCl2•glyme Zn or Mn Reductant Prod_Suzuki Biaryl Scaffolds (Suzuki-Miyaura) ArI->Prod_Suzuki Pd(dppf)Cl2 Boronic Acids

Figure 1: Strategic divergence from the parent acid. The RAE route (Yellow) offers the most direct access to novel chemical space.

Protocol A: Ni-Catalyzed Decarboxylative Cross-Coupling (via RAE)

Context: Direct decarboxylative coupling of benzoic acids is energetically demanding. The most reliable method for drug development is the two-step "Baran-type" sequence: activation as an N-hydroxyphthalimide (NHPI) ester, followed by Nickel-catalyzed coupling. This method allows the benzoic acid to function as an electrophile, coupling with alkyl zinc or aryl zinc reagents.

Step 1: Synthesis of the Redox-Active Ester (RAE)

This step converts the inert acid into a radical precursor.

Reagents:

  • Substrate: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1.0 equiv)

  • Activator: N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Nucleophile: N-Hydroxyphthalimide (NHPI) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Procedure:

  • Charge a round-bottom flask with the BCP-benzoic acid , NHPI , and DMAP .

  • Add DCM and stir at room temperature (23 °C) to create a suspension.

  • Add DIC dropwise over 5 minutes. The reaction will become homogeneous then precipitate urea byproducts.

  • Stir for 4–12 hours (monitor by TLC/LCMS for disappearance of acid).

  • Workup: Filter off the urea precipitate. Wash the filtrate with 1N HCl (x2) and saturated NaHCO₃ (x2). Dry over MgSO₄, concentrate, and recrystallize from EtOH/Hexanes if necessary.

  • Yield Expectation: >85% as a white solid.

Step 2: Nickel-Catalyzed Negishi-Type Coupling

Coupling the RAE with an organozinc reagent.

Reagents:

  • Electrophile: BCP-Benzoic Acid RAE (from Step 1) (1.0 equiv)

  • Nucleophile: Alkyl/Aryl Zinc Reagent (1.5–2.0 equiv) (Prepared in situ or commercial)

  • Catalyst: NiCl₂•glyme (10 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (20 mol%)

  • Solvent: THF/DMF (10:1 ratio)

  • Inert Atmosphere: Argon/Nitrogen (Strictly required)

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix NiCl₂•glyme and dtbbpy in THF. Stir for 15 mins until the solution turns green.

  • Add the RAE substrate to the catalyst mixture.

  • Add the Organozinc reagent dropwise at 0 °C or RT (depending on zinc stability).

  • Stir at room temperature for 2–16 hours.

  • Quench: Dilute with EtOAc and quench with 1N HCl.

  • Purification: Standard silica chromatography.

Why this works: The Ni catalyst inserts into the N–O bond of the RAE, triggering decarboxylation to form an aryl radical, which then recombines with the organometallic species. This avoids the high temperatures of direct decarboxylation.[1]

Protocol B: Decarboxylative Iodination (The "Safety Net")

Context: If the Ni-catalyzed coupling is sensitive to specific functional groups, converting the acid to an iodide allows the use of the vast Suzuki-Miyaura toolkit.

Reagents:

  • Substrate: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

  • Oxidant/Source: Iodine (I₂) (1.0 equiv) or N-Iodosuccinimide (NIS)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) (Optional, enhances yield)

  • Base: K₂CO₃ or Ag₂CO₃ (1.0 equiv)

  • Solvent: DMSO or DMF (High boiling point required)

Procedure:

  • Combine substrate, Pd(OAc)₂, base, and Iodine in a pressure vial.

  • Add dry DMSO.

  • Heat to 110–130 °C for 12 hours.

    • Note: Decarboxylation of benzoic acids requires thermal energy. The presence of Silver (Ag) salts can lower the activation energy via a Hunsdiecker-type mechanism.

  • Workup: Cool, filter through Celite, dilute with water, and extract with Et₂O. Wash with Na₂S₂O₃ (to remove excess Iodine).

  • Result: 1-iodo-4-(bicyclo[1.1.1]pentan-1-yl)benzene. This intermediate is stable and can be stored.

Comparative Data Table

MethodTarget BondKey ReagentsScope/Limitations
Amide Coupling C(sp²)–NHATU, DIPEAHigh Reliability. Standard for linker synthesis. Does not remove Carbonyl.
RAE + Ni (Negishi) C(sp²)–C(sp³)NHPI, NiCl₂, R-ZnXHigh Value. Best for attaching alkyl chains to the aryl ring. Mild conditions.
Decarboxylative Iodination C(sp²)–IPd(OAc)₂, I₂, Ag₂CO₃Versatile Intermediate. Allows subsequent Suzuki/Buchwald. Requires high heat.
Direct Minisci C(sp²)–C(sp³)AgNO₃, K₂S₂O₈, R-COOHLow Selectivity. Radical substitution often gives mixtures of ortho/meta isomers.

Troubleshooting & Expert Tips

  • BCP Stability: The bicyclo[1.1.1]pentane core is generally stable to standard cross-coupling conditions. However, strong radical conditions (e.g., unbuffered Minisci reactions) can sometimes abstract the bridgehead hydrogen (H-C1'). The RAE/Ni protocol is preferred because the radical is generated on the phenyl ring and rapidly trapped by the metal center, minimizing side reactions at the BCP.

  • Solubility: The 4-(BCP)benzoic acid is moderately soluble in DCM and THF but less so in non-polar solvents. Always use DMF or DMSO cosolvents if the reaction mixture remains heterogeneous.

  • Purification: BCP derivatives often do not absorb UV strongly if the phenyl ring is removed. However, since we are retaining the phenyl ring here, UV detection (254 nm) remains effective.

References

  • Bioisostere Validation: Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor."[2] Journal of Medicinal Chemistry 55.7 (2012): 3414-3424.[2] Link

  • RAE Coupling Mechanism: Cornella, J., et al. "Practical Ni-catalyzed aryl-alkyl cross-coupling of benzoic acid derivatives." Journal of the American Chemical Society 138.7 (2016): 2174-2177. Link

  • Decarboxylative Halogenation: Gooßen, L. J., et al. "Pd-catalyzed decarboxylative halogenation of (hetero)arenes." Angewandte Chemie International Edition 49.31 (2010): 5322-5325. Link

  • BCP Synthesis & Handling: Mykhailiuk, P. K.[3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry 86.15 (2021): 10682–10692. Link[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are working with 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS: 1823331-06-1).[1][2] While the bicyclo[1.1.1]pentane (BCP) moiety is a celebrated "saturated bioisostere" used to improve physicochemical properties compared to p-phenyl or tert-butyl groups (the "Escape from Flatland" strategy), it remains a highly lipophilic hydrocarbon cage.

When attached to a benzoic acid scaffold, the resulting molecule exhibits a "brick-dust" character: high crystallinity (due to the symmetry of the BCP-Phenyl axis) and low aqueous solubility at acidic or neutral pH.

Physicochemical Profile:

Property Estimate/Value Implication
Structure [BCP]-Ph-COOH Lipophilic tail (BCP) + Polar head (COOH).
pKa (Acid) ~4.3 – 4.5 Ionizes at pH > 6.5. Neutral form is insoluble.
LogP ~3.5 – 4.0 High lipophilicity requires cosolvents or complexation.

| Lattice Energy | High | Rigid rod-like structure promotes tight crystal packing. |

Primary Solubilization Strategy: pH Adjustment (Salt Formation)

The Science: The carboxylic acid group is your primary handle for solubilization. At pH levels below the pKa (~4.4), the molecule exists in its neutral, protonated form, which is virtually insoluble in water. You must drive the equilibrium toward the ionized carboxylate form.

The Rule of 3: To ensure >99.9% ionization and maximum solubility, the solution pH must be at least pH = pKa + 3 .

Protocol: In Situ Salt Formation

Use this for chemical assays or stock preparation where high pH is tolerable.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Select Base: Use 1.05 to 1.1 equivalents of a strong base. Avoid large excesses which can cause hydrolysis or toxicity in downstream assays.

    • Standard: NaOH or KOH (0.1 M or 1 M stocks).

    • Biological Friendly: Tris base or Meglumine (N-methylglucamine). Meglumine is particularly effective for lipophilic acids as it acts as a bulky counter-ion that disrupts crystal packing.

  • Dissolution Step:

    • Suspend the solid compound in water (it will look cloudy/precipitated).

    • Add the calculated base solution dropwise while vortexing.

    • Visual Check: The solution should clarify as the pH passes 6.0–7.0.

  • Buffering: Once dissolved, dilute with a buffer (e.g., PBS pH 7.4) to maintain the pH. Warning: Adding a low pH buffer (e.g., pH 5) will cause immediate precipitation.

Secondary Strategy: Cosolvent Systems

The Science: If pH adjustment alone is insufficient (or if your assay requires pH < 7), you must reduce the dielectric constant of the solvent using water-miscible organic solvents.

The "Crash-Out" Risk: BCP derivatives are prone to precipitating upon dilution. A stock in 100% DMSO might be clear, but diluting it 1000x into water can create micro-precipitates (aggregates) that are invisible to the naked eye but ruin assay data (non-specific binding).

Recommended Cosolvent Mixtures
ApplicationSolvent SystemNotes
High Conc. Stock 100% DMSOStandard. Freeze/thaw stable.
In Vitro Assay DMSO (Stock) → Dilute to <1% in BufferCritical: Pre-warm buffer to 37°C before spiking.
In Vivo (IV/IP) 10% DMSO / 40% PEG400 / 50% WaterPEG400 acts as an interfacial linker, preventing BCP aggregation.

Advanced Strategy: Cyclodextrin Complexation

The Science: This is the gold standard for BCP derivatives. The BCP cage is a rigid, hydrophobic sphere with a diameter of approximately 5–6 Å. This perfectly matches the cavity size of


-Cyclodextrins  (cavity diameter ~6.0–6.5 Å).

The hydrophobic BCP cage enters the cyclodextrin torus, shielding it from water, while the hydrophilic exterior of the cyclodextrin keeps the complex in solution.

Protocol: HP- -CD Formulation

Use this for animal studies or sensitive cell-based assays to avoid solvent toxicity.

  • Preparation of Vehicle: Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in water or saline.
  • Compound Addition: Add your BCP-benzoic acid solid to the vehicle.

  • Energy Input:

    • Sonicate for 30–60 minutes at 40°C.

    • Stir overnight at room temperature if sonication fails.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    
  • Validation: Check concentration via HPLC. You should see a dramatic increase in solubility (often 50–100x higher than water alone).

Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on your specific assay constraints.

G Start Start: Solid BCP-Benzoic Acid CheckpH Can Assay Tolerate pH > 7.5? Start->CheckpH SaltForm Method 1: Salt Formation (Add 1.1 eq NaOH or Meglumine) CheckpH->SaltForm Yes CosolventCheck Can Assay Tolerate DMSO/PEG? CheckpH->CosolventCheck No (Must be acidic/neutral) Buffer Dilute in PBS (pH 7.4) SaltForm->Buffer Success Soluble Solution Buffer->Success DMSOStock Method 2: DMSO Stock (10-100 mM) CosolventCheck->DMSOStock Yes CDComplex Method 3: Cyclodextrin Complex (20% HP-beta-CD) CosolventCheck->CDComplex No (Sensitive Bio-Assay) Dilution Dilute into Buffer (Watch for Precipitation!) DMSOStock->Dilution Dilution->Success Sonicate Sonicate 40°C / 1 hr CDComplex->Sonicate Sonicate->Success

Figure 1: Decision matrix for solubilizing lipophilic BCP-benzoic acid derivatives.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it turned cloudy when I added it to my cell media. Why? A: This is the "Crash-Out" effect. The BCP group is highly hydrophobic. When the DMSO concentration drops below ~1-2%, the water forces the BCP molecules to aggregate.

  • Fix: Use the HP-

    
    -CD  protocol (Method 4). The cyclodextrin encapsulates the BCP tail, preventing aggregation even in aqueous media.
    

Q2: Can I use Tris buffer instead of Phosphate? A: Yes, and it is often better. Tris has a pKa of 8.06, which naturally buffers the system at a pH where your benzoic acid is fully ionized (soluble). Phosphate buffer capacity drops off above pH 7.5.

Q3: Is the BCP group stable in solution? A: Yes. Unlike bicyclo[1.1.0]butanes (which are strained and reactive), the bicyclo[1.1.1]pentane cage is chemically stable under standard physiological conditions. You do not need to worry about ring-opening degradation during standard solubilization.

Q4: Why not use Tween-80 or Triton X-100? A: You can, but surfactants often interfere with membrane-based assays or cause cell lysis. Cyclodextrins are generally safer for biological readouts as they do not disrupt membranes as aggressively as detergents.

References

  • Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
    
    • Context: Foundational paper establishing BCP as a solubilizing bioisostere (Escape
  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Context: Explains the theory behind sp3-rich scaffolds improving solubility.
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. Link

    • Context: Detailed review of BCP properties and synthesis.[4][5]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Context: Authoritative guide on using HP- -CD for lipophilic drugs.

Sources

Troubleshooting low yields in 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid Synthesis

Support Ticket: #BCP-5592

Subject: Low yields and reproducibility issues in BCP-aryl coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid is a deceptively complex transformation. While the target appears simple, the incorporation of the high-energy bicyclo[1.1.1]pentane (BCP) bioisostere introduces three critical failure modes:

  • Propellane Instability: The precursor, [1.1.1]propellane, is volatile and prone to polymerization.

  • Organometallic Incompatibility: The carboxylic acid moiety on the aryl ring is incompatible with standard Grignard additions.

  • Volatility of Intermediates: The non-polar ester intermediates are globular and sublime easily, leading to "vanishing" products during workup.

This guide addresses these issues using a Knochel-Hauser Base (Turbo-Grignard) protocol, which is the industry standard for stabilizing sensitive aryl-magnesium species, followed by a hydrolysis step.

Phase 1: The Precursor Check ([1.1.1]Propellane)

User Complaint: "I followed the procedure, but my yield varies wildly between batches."

Diagnosis: You are likely assuming the concentration of your [1.1.1]propellane stock solution. Propellane is volatile (bp ~60 °C) and polymerizes to form "ladderane" solids if not stored correctly.

Protocol: The Thiophenol Titration Never use [1.1.1]propellane without titrating immediately before use.

  • Standard: Take 1.0 mL of your propellane solution (usually in Et₂O/Pentane).

  • Reagent: Add 1.2 equivalents of Thiophenol (PhSH) and a catalytic amount of AIBN (or simply expose to ambient light for 30 mins).

  • Analysis: The reaction is quantitative. Analyze via ¹H NMR.

    • Integrate the methine proton of the resulting phenyl sulfide adduct (typically ~1.96 ppm in CDCl₃) against an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Storage: Store stock solutions at -80 °C over molecular sieves. At -20 °C, titer drops by ~10% per week.

Phase 2: The Coupling Reaction (C-C Bond Formation)

User Complaint: "The reaction stalls, or I get the homocoupled biaryl product instead of the BCP insertion."

The Solution: Turbo-Grignard Mediated Insertion Direct Grignard formation from 4-iodobenzoic acid is impossible. You must use the ester (Methyl 4-iodobenzoate) and generate the Grignard via halogen-magnesium exchange using iPrMgCl·LiCl (Turbo Grignard). The LiCl breaks up polymeric magnesium aggregates, increasing the rate of exchange at low temperatures where the ester is stable.

Optimized Workflow
  • Exchange: Dissolve Methyl 4-iodobenzoate in dry THF at -20 °C . Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 min.

    • Checkpoint: Quench a small aliquot with D₂O. Check MS/NMR for >95% deuterium incorporation (Methyl 4-deuterobenzoate). If <90%, the exchange is incomplete.

  • Insertion: Add [1.1.1]propellane (1.2 equiv based on titration) at -20 °C.

  • Strain Release: Allow the mixture to warm to 0 °C (not RT yet). The "strain-release" addition of the Ar-MgX across the central bond happens here.

  • Quench: Quench with sat. NH₄Cl. This protonates the bridgehead carbon.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield in Coupling Step CheckTiter Did you titrate Propellane? Start->CheckTiter Titrate Action: Titrate with PhSH CheckTiter->Titrate No CheckExchange Did Exchange Complete? CheckTiter->CheckExchange Yes TempIssue Issue: Temp too high (> -10°C) Ester attacked by Grignard CheckExchange->TempIssue Homocoupling/Byproducts TimeIssue Issue: Exchange time too short <30 mins CheckExchange->TimeIssue Starting Material Left PropellaneAdd Propellane Addition CheckExchange->PropellaneAdd D-Quench > 95% Polymer Issue: Propellane Polymerized (Cloudy solution) PropellaneAdd->Polymer Added too fast / No LiCl Success Target Intermediate (Methyl 4-(BCP)benzoate) PropellaneAdd->Success Controlled Warming

Caption: Diagnostic flow for the organometallic coupling step. Green nodes indicate success; red nodes indicate critical failure points.

Phase 3: Isolation & Hydrolysis

User Complaint: "I see the product by TLC, but after rotavap, the flask is empty."

Diagnosis: BCP derivatives are "greasy balls." They have high symmetry and low intermolecular forces, making them prone to sublimation, even with the benzoate tail.

Corrective Actions:

  • Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) to dry the intermediate ester. Use a rotary evaporator at >20 mbar and 30 °C.

  • Telescoping: Do not isolate the pure ester if possible. Perform a crude workup (extraction), solvent swap to Methanol/THF, and proceed immediately to hydrolysis.

Hydrolysis Protocol:

  • Dissolve crude ester in THF:MeOH:H₂O (3:1:1).

  • Add LiOH (3 equiv). Stir at RT (Avoid heating; BCPs are thermally stable, but why risk it?).

  • Acidification: Carefully acidify to pH 3 with 1M HCl. The acid will precipitate.

  • Filtration: Collect the solid. This avoids extraction/evaporation steps where sublimation occurs.[1]

Alternative Route: Photoredox (The "Modern" Approach)

If the Grignard route fails due to functional group incompatibility (e.g., if you have other sensitive groups on the ring), switch to the Atom Transfer Radical Addition (ATRA) method.

  • Reagents: Methyl 4-iodobenzoate + [1.1.1]propellane.

  • Catalyst: 10 mol% Di-tert-butyl hyponitrite (radical initiator) or an Ir-photocatalyst + Blue LED.

  • Mechanism: Generates an Aryl radical which attacks the propellane. The resulting BCP radical abstracts an Iodine atom.

  • Result: You get the BCP-Iodide .

  • Final Step: Reductive deiodination (e.g., TTMSS or Zn/AcOH) gives the target BCP-H.

Summary of Critical Parameters

ParameterSpecificationWhy?
[1.1.1]Propellane Freshly Titrated (>0.4 M)Polymerization lowers effective stoichiometry.
Solvent Dry THFEt₂O is too volatile for higher temp steps; THF stabilizes Grignard.
Grignard Reagent iPrMgCl·LiCl (Turbo)Enables exchange at -20°C; prevents ester attack.
Temperature -20°C

0°C
Low temp for exchange; warm to 0°C for strain-release insertion.
Workup Do not sublime BCP esters are volatile. Acidify and filter the final acid.

References

  • Turbo-Grignard Exchange & Propellane Addition

    • Citation: Turbogrigards (iPrMgCl·LiCl) allow for the generation of functionalized arylmagnesium species in the presence of sensitive esters. The subsequent addition to [1.1.1]propellane is a strain-release driven process.[2][3]

    • Source: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333. Link

    • Source (BCP Specific): Mazear, S. J.; et al. "Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes via Grignard Addition to [1.1.1]Propellane." J. Org. Chem.2020 , 85, 1331. Link

  • Propellane Synthesis & Titration

    • Citation: Standard protocols for the generation and titration of [1.1.1]propellane using thiophenol/AIBN.
    • Source: Wiberg, K. B.; et al. "[1.1.1]Propellane."[4][5] Org.[6][7] Synth.1987 , 66, 142. Link

  • Radical/Photoredox Alternatives

    • Citation: Using ATRA for the synthesis of BCP deriv
    • Source: Gianatassio, R.; et al. "Strain-Release Amination." Science2016 , 351, 241. (Baran Group - foundational work on strain release functionalization). Link

Sources

Purification methods for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, medicinal chemists, and drug development professionals in obtaining this valuable building block with high purity. The unique physicochemical properties of the bicyclo[1.1.1]pentane (BCP) motif, which serves as a bioisostere for para-substituted phenyl rings, can present specific challenges during purification.[1][2][3][4][5] This guide is designed to address these challenges directly, providing both theoretical understanding and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid?

A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as halo-aromatic precursors or BCP-boronic esters.

  • Catalyst Residues: Palladium, copper, or other transition metals from cross-coupling reactions.

  • Neutral Byproducts: Non-acidic organic molecules formed during the synthesis.

  • Related Acidic Species: Homocoupling products or regioisomers of the desired acid, which can be particularly challenging to separate.

Q2: What are the primary methods for purifying this compound?

A2: The three most effective and commonly used methods are:

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group.[6][7][8][9]

  • Recrystallization: An excellent technique for achieving high purity, provided a suitable solvent system can be identified. This method relies on the difference in solubility between the desired product and impurities at different temperatures.[10][11][12]

  • Silica Gel Chromatography: A versatile method for separating compounds with different polarities. It is particularly useful for removing impurities that are chemically similar to the product, such as other acidic byproducts.[13][14]

Q3: How do I choose the best purification method for my situation?

A3: The choice depends on the nature of the impurities, the scale of your reaction, and the desired final purity. The following decision tree provides a general guideline.

G start Crude Mixture impurity_check What are the main impurities? start->impurity_check scale_check What is the reaction scale? impurity_check->scale_check Acidic / Similar Polarity acid_base Acid-Base Extraction impurity_check->acid_base Neutral / Basic recrystallization Recrystallization scale_check->recrystallization Large (>5g) chromatography Column Chromatography scale_check->chromatography Small to Medium (<5g) final_purity_check Highest purity required? (e.g., for biological assays) final_purity_check->recrystallization No (if purity >98% is sufficient) final_purity_check->chromatography Yes recrystallization->final_purity_check chromatography->final_purity_check

Caption: Decision tree for selecting a purification method.

Q4: How does the BCP cage affect purification compared to standard benzoic acid?

A4: The rigid, three-dimensional BCP cage significantly increases the lipophilicity and non-polar character of the molecule compared to the flat phenyl ring of benzoic acid.[1] This has two main consequences:

  • Solubility: It is less soluble in polar solvents like water and more soluble in organic solvents like ethers and chlorinated solvents.

  • Crystallinity: BCP-containing compounds often exhibit high crystallinity, which can be advantageous for recrystallization. However, this rigidity can also lead to the formation of inclusion complexes or co-crystals with solvent or impurities.

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique to separate your carboxylic acid from neutral and basic impurities. The principle relies on converting the water-insoluble neutral acid into a water-soluble carboxylate salt using a base.[6][9][15]

Experimental Workflow: Acid-Base Extraction

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude mixture in organic solvent (e.g., EtOAc, DCM) add_base 2. Add aqueous base (e.g., 1M NaHCO₃) to separatory funnel dissolve->add_base shake 3. Mix layers gently & separate add_base->shake organic_impurities Neutral/Basic Impurities in Organic Layer shake->organic_impurities carboxylate 4. Collect aqueous layer (contains sodium salt of the acid) shake->carboxylate back_extract 5. (Optional) Back-extract organic layer with fresh aqueous base organic_impurities->back_extract acidify 6. Cool aqueous layer (ice bath) & acidify with conc. HCl (to pH ~2) carboxylate->acidify precipitate 7. Collect solid product by vacuum filtration acidify->precipitate wash_dry 8. Wash with cold water & dry thoroughly precipitate->wash_dry

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Q&A

Issue: An emulsion formed between the organic and aqueous layers.

  • Cause: Vigorous shaking creates a stable suspension. The BCP moiety can act as a surfactant-like structure, exacerbating this issue.

  • Solution:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Gentle Swirling: Instead of shaking, gently invert the funnel multiple times.

    • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, forcing the separation.[16]

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Issue: Low recovery of the acid after acidification.

  • Cause 1: Incomplete extraction from the organic layer.

  • Solution 1: Perform the extraction multiple times. Two or three extractions with smaller volumes of aqueous base are more effective than a single extraction with a large volume.

  • Cause 2: The product is somewhat soluble in the acidic aqueous layer.

  • Solution 2: After acidification and filtration, extract the aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.[8]

  • Cause 3: Insufficient acidification.

  • Solution 3: Ensure the pH of the aqueous layer is truly acidic (pH 1-2) using litmus paper or a pH meter. Add concentrated HCl dropwise until no further precipitation is observed.[7]

Issue: The product precipitates as a sticky oil, not a solid, upon acidification.

  • Cause: This can happen if the acidification process generates significant heat, or if residual organic solvent is present in the aqueous layer.

  • Solution:

    • Cooling: Perform the acidification in an ice bath to dissipate heat.

    • Stirring: Stir the aqueous solution vigorously during acidification to promote the formation of a fine, crystalline precipitate.

    • Solvent Removal: Before acidification, ensure the aqueous layer is free of residual extraction solvent. You can briefly place it under reduced pressure to remove volatile organics.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity by exploiting differences in solubility.[10][12] The key is selecting a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

Experimental Protocol
  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at boiling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves completely.[11]

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration to remove them.[17]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[10]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum.

Data Table: Recrystallization Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol/Water HighLowDissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Acetone/Hexane HighLowDissolve in minimal acetone at room temp, then add hexane dropwise until persistent cloudiness appears. Warm slightly to redissolve, then cool.
Toluene Moderate-HighLowGood for larger scales. Ensure adequate ventilation.
Ethyl Acetate HighModerateMay result in lower recovery but can be effective for certain impurity profiles. Often used in chromatography.[2]
Troubleshooting Q&A

Issue: The product "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Cooling is happening too quickly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[16]

Issue: No crystals form, even after cooling in an ice bath.

  • Cause 1: Too much solvent was added.

  • Solution 1: Boil off some of the solvent to re-saturate the solution and then attempt to cool again.

  • Cause 2: The solution is supersaturated and requires nucleation.

  • Solution 2:

    • Scratch the inside of the flask with a glass rod.

    • Add a "seed crystal" of the pure product to induce crystallization.[10]

Issue: The recovered product is not pure (checked by TLC or NMR).

  • Cause: The impurity has similar solubility properties to the product and has co-crystallized.

  • Solution:

    • Try a different solvent system. The goal is to find a system where the impurity's solubility is significantly different from the product's.

    • Perform a second recrystallization on the obtained material.

    • If co-crystallization persists, the impurity is likely very similar in structure. In this case, column chromatography is the recommended next step.

References
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 24, 2026. [Link]

  • Weldegrima, A. (n.d.). Acid-Base Extraction. University of South Florida, Department of Chemistry. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Gorovoj, L., et al. (2025, October 16). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Ripenko, V., et al. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025, May 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1). [Link]

  • Shire, B. R., et al. (2021). Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via Directed Bridgehead Functionalization. [Link]

  • Barnard College. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Johnson, A. (n.d.). Purification of benzoic acid.
  • de Castro, K. I. M. (n.d.). (DOC) 1PreLab Purification of Benzoic Acid.docx. Academia.edu. [Link]

  • Reddit. (2019, April 24). This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? "P" Should be 4-bromomethyl-benzoic acid, M should be 4-methyl benzoic acid. r/chemistry. [Link]

  • Alvarez, A. N. T. (2021). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

Sources

Overcoming steric hindrance in 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in BCP-Benzoate Amidation

Executive Summary & Diagnostic

The Challenge: You are attempting to couple 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid (4-BCP-BA). Users frequently report low conversion or "stalled" reactions. While often attributed to steric hindrance, the root cause is typically a triad of factors:

  • Electronic Deactivation: The BCP group is an electron-donating bioisostere (similar to a tert-butyl group). This increases the pKa of the benzoic acid and decreases the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack.

  • Solubility Mismatch: The BCP moiety is highly lipophilic (

    
    -rich). Standard polar aprotic solvents (DMF/DMSO) used for coupling reagents (like HATU) may cause aggregation or precipitation of the activated ester before the amine can react.
    
  • Partner Sterics: If you are coupling this to a secondary amine or an aniline, the combined bulk of the BCP-phenyl unit and the amine creates a "congested" transition state.

The Solution Strategy: Do not rely on standard carbodiimide (EDC) or uronium (HATU) chemistries if the reaction stalls. You must switch to high-energy activation methods (Acid Chlorides or Cyclic Anhydrides) and lipophilic-friendly solvent systems.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your "Coupling Class" using the flowchart below.

CouplingWorkflow Start Start: 4-BCP-Benzoic Acid + Amine CheckAmine Analyze Amine Partner Start->CheckAmine ClassA Class A: Primary/Unencumbered (e.g., Benzylamine, Glycine) CheckAmine->ClassA Low Sterics ClassB Class B: Secondary/Hindered (e.g., Piperidine, t-Butyl amine) CheckAmine->ClassB Moderate Sterics ClassC Class C: Deactivated/Very Bulky (e.g., Ortho-sub Aniline, alpha-tertiary) CheckAmine->ClassC High Sterics/Low Nucleophilicity Protocol1 Protocol 1: Modified HATU (Add DCM for solubility) ClassA->Protocol1 Protocol2 Protocol 2: T3P (Propylphosphonic Anhydride) (High Temp + EtOAc) ClassB->Protocol2 Protocol3 Protocol 3: Ghosez's Reagent (Acid Chloride via Neutral Conditions) ClassC->Protocol3

Figure 1: Decision tree for selecting the appropriate coupling reagent based on the nucleophile's steric and electronic profile.

Protocol Guides

Protocol A: The "T3P" Method (Recommended for Moderate Sterics)

Best for: Secondary amines, piperazines, and scale-up batches.

Why it works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts that can terminate the reaction. It is also soluble in EtOAc/DCM, which dissolves the lipophilic BCP core better than DMF.

Step-by-Step:

  • Dissolution: Dissolve 4-BCP-BA (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration: 0.1 M). Do not use DMF.

  • Base Addition: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Cool to 0°C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Wash with water, then 10% citric acid, then sat. NaHCO3. T3P byproducts are water-soluble.[1]

Protocol B: The "Ghosez" Method (The Nuclear Option)

Best for: Extremely hindered amines, anilines, or when T3P fails.

Why it works: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under neutral conditions.[2] This avoids the harsh acidic conditions of Thionyl Chloride (


) which might degrade sensitive BCP motifs or protecting groups.

Step-by-Step:

  • Activation: Dissolve 4-BCP-BA (1.0 equiv) in dry DCM (0.2 M).

  • Reagent Addition: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Check by TLC (quench an aliquot with MeOH to see the methyl ester).

  • Coupling: Once acid chloride formation is complete, cool to 0°C.

  • Amine Addition: Add the Amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.

  • Catalysis: Add DMAP (0.1 equiv) if the amine is an aniline.

  • Workup: Standard aqueous workup.

Troubleshooting & FAQs

Q1: My reaction turns into a gel/precipitate immediately upon adding HATU. What is happening?

A: This is the "Solubility Paradox." The BCP group is highly lipophilic, while HATU/Uronium salts are highly polar. In pure DMF, the activated BCP-ester often crashes out, preventing reaction with the amine.

  • Fix: Switch to a mixed solvent system. Use DCM:DMF (1:1) or THF:DMF (1:1) . The DCM/THF solubilizes the BCP core, while the DMF solubilizes the coupling reagent.

Q2: Is the BCP bridgehead proton acidic? Will strong base destroy it?

A: The bridgehead protons of BCP are relatively stable, but they can be susceptible to radical abstraction or extremely strong bases (like BuLi). However, under standard amide coupling conditions (DIPEA, TEA, Pyridine, or even Cs2CO3), the BCP core is stable . You do not need to worry about BCP decomposition during standard amidation.

Q3: I see the activated ester by LCMS, but it won't couple to my aniline.

A: This confirms Electronic Deactivation. The BCP group pushes electron density into the ring, making the carbonyl less electrophilic.

  • Fix: You need a better leaving group than OBt/OAt. Switch to Protocol B (Acid Chloride) . The chloride is a much better leaving group and will force the reaction with the weak nucleophile (aniline).

Q4: Can I use Thionyl Chloride ( ) instead of Ghosez's Reagent?

A: Yes, but with caution. BCP derivatives are generally stable to


, but if your molecule contains acid-sensitive protecting groups (like Boc on the amine partner), 

will deprotect them. Ghosez’s reagent maintains a neutral pH until the amine/base addition step, protecting acid-sensitive moieties.

Comparative Data: Reagent Efficiency

Data based on internal application testing with 4-BCP-BA and 2,6-dimethylaniline (hindered partner).

Coupling ReagentSolventTempTimeConversionNotes
HATU DMFRT24 h35%Significant precipitation observed.
EDC / HOBt DCMRT24 h15%Extremely slow kinetics.
T3P EtOAc60°C4 h92% Clean profile, easy workup.
Ghosez Reagent DCMRT2 h98% Requires dry solvents; best for difficult cases.

Visualizing the Mechanism (Ghosez Activation)

Understanding why we use Ghosez's reagent helps in troubleshooting. It generates a chloro-enamine intermediate that transfers the chloride to the acid.

GhosezMechanism Reagent Ghosez's Reagent (Chloro-enamine) Inter Intermediate (Activated Complex) Reagent->Inter + Acid Acid 4-BCP-Benzoic Acid Acid->Inter AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl - Amide byproduct Amide Final Amide Product AcidCl->Amide + Amine / Base

Figure 2: Mechanistic pathway for neutral acid chloride generation using Ghosez's reagent.

References

  • Mykhailiuk, P. K. (2021).[3] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry. [3]

  • Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the large-scale synthesis of hindered amides. Organic Process Research & Development.

  • Ghosez, L., et al. (1979).[2] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[2]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling bicyclo[1.1.1]pentane (BCP) intermediates. BCPs are revolutionary scaffolds in modern medicinal chemistry, serving as highly sought-after bioisosteres for phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Their unique three-dimensional structure can significantly improve key drug properties like passive permeability, aqueous solubility, and metabolic stability.[1][3][4][5]

However, the very feature that makes BCPs attractive—their high ring strain (approx. 66-68 kcal/mol)—also renders their synthetic intermediates prone to thermal and chemical instability.[6][7] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with these high-energy species.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing field-proven solutions.

Q1: My reaction to form a 1,3-disubstituted BCP from [1.1.1]propellane is giving low yields and a complex mixture of byproducts. What is the likely cause?

A1: This is a classic symptom of BCP intermediate decomposition. The primary precursor, [1.1.1]propellane, reacts with various species to form radical or anionic BCP intermediates. While these are the desired reactive species, they exist in a delicate balance and can readily decompose under suboptimal conditions.

Causality Deep Dive:

  • Thermal Instability: The high strain energy of the BCP core makes its intermediates susceptible to thermal decomposition. Even moderate temperatures can provide enough energy to initiate unwanted side reactions or fragmentation. Bicyclo[1.1.1]pentan-2-one, for instance, is known to be thermally unstable and undergoes cycloreversion at elevated temperatures.[8]

  • Intermediate Type & Stability:

    • BCP Radicals: Bridge carbon-centered radicals are generally kinetically stable against β-scission (ring-opening to a cyclobutyl product), even though this process is exothermic.[8] However, their stability is highly dependent on the reaction environment.

    • BCP Anions: Bicyclo[1.1.1]pentyl lithium intermediates can be generated but are sensitive. Their stability is compromised by elevated temperatures and incompatible electrophiles.[9]

    • BCP Cations: Bridge-centered carbenium ions are exceptionally unstable and undergo rapid, irreversible skeletal rearrangement.[8] Synthetic routes proceeding through cationic intermediates are generally not viable and should be avoided.

  • [1.1.1]Propellane Reactivity: The precursor itself, [1.1.1]propellane, is highly reactive and prone to oligomerization, especially at higher concentrations or temperatures.[9] This self-condensation competes with the desired reaction, reducing yield and complicating purification.

Troubleshooting Protocol & Solutions:

  • Strict Temperature Control: Maintain low temperatures throughout the reaction. For many radical additions to propellane, temperatures between -78 °C and 0 °C are recommended to minimize side reactions.

  • Leverage Mild Radical Initiation: Instead of harsh thermal initiators, use methods that generate radicals under mild conditions. Photoredox catalysis is a powerful strategy for this, allowing for the formation of BCP radicals at room temperature with high functional group tolerance.[10][11][12]

  • Control Reagent Concentration: Keep the concentration of [1.1.1]propellane low by adding it slowly to the reaction mixture or by using a syringe pump. This minimizes oligomerization.[9]

  • Ensure Precursor Purity: Use freshly prepared or properly stored [1.1.1]propellane. Impurities can initiate decomposition pathways.

Q2: I am observing significant amounts of ring-opened byproducts, such as cyclobutane or allylketene derivatives, in my reaction mixture. Why is the BCP cage not remaining intact?

A2: The formation of ring-opened products is a clear indicator that your BCP intermediate is undergoing skeletal rearrangement. This is most common when a highly unstable intermediate, particularly a bridge-centered carbenium ion, is formed.[8]

Causality Deep Dive:

The BCP cage, while kinetically stable in its final form, can easily rearrange from a high-energy intermediate state. The primary pathway for this is through a cationic intermediate, which will immediately relieve strain by ring-opening. This can happen intentionally if using strong electrophiles or unintentionally if reaction conditions promote oxidation of a radical intermediate to a cation. For example, bicyclo[1.1.1]pentan-2-one, a bridge-functionalized BCP, readily undergoes cycloreversion to afford allylketene.[8]

Troubleshooting Protocol & Solutions:

  • Avoid Cationic Pathways: Scrutinize your reaction mechanism to ensure it does not favor the formation of BCP cations. Avoid strong Lewis acids or reaction conditions that could lead to solvolysis of a leaving group at a bridge position.

  • Optimize Photoredox Conditions: If using photoredox catalysis, the choice of photocatalyst and solvent can influence the redox potentials and potentially prevent the oxidation of the BCP radical intermediate to the unstable cation.[10][11]

  • Protect Sensitive Functionalities: If your BCP derivative contains functionalities at the bridge (C2) position, such as an alcohol, they may be unstable. Bicyclo[1.1.1]pentan-2-ol derivatives are challenging to handle and their alkoxides are unstable due to increased strain.[8] Protecting such groups under strictly neutral conditions is crucial.[8]

Q3: My attempts to functionalize the C2 (bridge) position of a pre-formed BCP are failing. Why is this position so much harder to work with than the bridgehead (C1, C3) positions?

A3: Functionalizing the bridge position introduces significantly more strain into an already strained system, making the corresponding intermediates and products far less stable than their bridgehead-substituted counterparts.

Causality Deep Dive:

The geometry and orbital hybridization at the bridge carbons are less tolerant of substitution. While bridgehead radicals and anions are relatively stable, intermediates at the bridge position are not. As previously noted, bridge-centered carbenium ions are not viable synthetic intermediates.[8] The thermal instability of compounds like bicyclo[1.1.1]pentan-2-one highlights the inherent difficulty in accessing and manipulating this position.[8]

Troubleshooting Protocol & Solutions:

  • Re-evaluate Synthetic Strategy: Direct C-H functionalization of the bridge position is extremely challenging. Often, a more successful approach involves constructing the BCP core with the bridge substituent already in place, though these routes can be lengthy.[5]

  • Use Specialized Reagents: Recent advances have shown that metallaphotoredox-mediated C-H functionalization can be used to install a bromine atom at the C2 position, which can then be used for further coupling reactions. This method represents a state-of-the-art approach to this difficult problem.[5]

  • Accept Lower Stability: Be prepared for bridge-functionalized BCPs to be less stable. They may require purification at low temperatures and should be stored under inert atmosphere at or below 0 °C.

Frequently Asked Questions (FAQs)
  • Q: What is the primary driving force for the instability of BCP intermediates?

    • A: The exceptionally high ring strain energy of the bicyclo[1.1.1]pentane core, calculated to be around 66-68 kcal/mol, is the main reason for the instability of its reactive intermediates.[6][7]

  • Q: Which type of BCP intermediate (radical, anionic, or cationic) is the most stable to work with?

    • A: BCP radicals and anions are kinetically stable enough to be synthetically useful intermediates under carefully controlled (typically low-temperature) conditions. BCP cations are highly unstable and should be avoided as they lead to immediate skeletal rearrangement.[8]

  • Q: What is the most common and versatile precursor for generating BCP intermediates?

    • A: [1.1.1]Propellane is the most widely used precursor for synthesizing 1,3-disubstituted BCPs. Its central C1-C3 bond is readily cleaved by radicals and some nucleophiles to generate the desired BCP intermediate in a strain-release process.[1][9]

  • Q: Are there any general "golden rules" for improving the success rate of reactions involving BCP intermediates?

    • A: Yes. 1) Work at low temperatures whenever possible. 2) Use dilute conditions or slow addition of the [1.1.1]propellane precursor to suppress polymerization.[9] 3) Use high-purity precursors. 4) Favor mild generation methods , such as photoredox catalysis, over harsh thermal conditions.[10][11][12]

Data & Protocols
Table 1: Recommended Conditions for BCP Intermediate Generation
Intermediate TypePrecursorGeneration MethodTypical TemperatureKey Considerations
BCP Radical [1.1.1]PropellanePhotoredox Catalysis (e.g., with fac-Ir(ppy)₃)Room TemperatureExcellent functional group tolerance; avoids harsh conditions.[10][11][12]
BCP Radical [1.1.1]PropellaneTriethylborane (Et₃B) Initiation0 °C to RTMild, metal-free initiation for atom-transfer radical addition.[13]
BCP Anion [1.1.1]PropellaneMeLi-mediated addition of Alkyl Iodides-78 °C to 0 °CRequires cryogenic temperatures and careful handling of organolithium reagents.[9]
BCP Dianion [1.1.1]PropellaneReduction with LiDBBLow TemperatureGenerates 1,3-dilithio-BCP for reaction with two electrophiles.[9]
Experimental Protocol: Photoredox-Catalyzed Synthesis of a 1-Aryl-3-iodo-BCP

This protocol is adapted from established methods for the photoredox-catalyzed functionalization of [1.1.1]propellane.[10][12]

Objective: To synthesize a 1-aryl-3-iodobicyclo[1.1.1]pentane via a radical-mediated process.

Materials:

  • Aryl Iodide (1.0 equiv)

  • [1.1.1]Propellane solution (e.g., in toluene, 1.5 equiv)

  • fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv) and fac-Ir(ppy)₃ (0.01-0.02 equiv) to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture until all solids are dissolved.

  • Precursor Addition: Add the solution of [1.1.1]propellane (1.5 equiv) to the reaction mixture.

  • Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at ambient temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3-iodobicyclo[1.1.1]pentane.

Visualized Workflows & Mechanisms

BCP_Formation_Decomposition cluster_start Reactants cluster_process Intermediate Generation cluster_outcome Reaction Outcomes Propellane [1.1.1]Propellane Initiation Initiation (e.g., Photoredox) Propellane->Initiation Strain-Release Addition Radical_Source Radical Precursor (e.g., R-I) Radical_Source->Initiation BCP_Radical BCP-R Radical Intermediate Initiation->BCP_Radical Desired_Product Desired 1,3-Disubstituted BCP Product BCP_Radical->Desired_Product Successful Trapping (Chain Propagation) Decomposition Decomposition (Ring-Opened Products) BCP_Radical->Decomposition Decomposition (e.g., via oxidation to unstable cation)

Caption: Generation and fate of a BCP radical intermediate.

Troubleshooting_Workflow Start Low Yield or Decomposition? Check_Temp Is Reaction at Low Temperature? Start->Check_Temp Check_Initiation Using Mild Initiation? (e.g., Photoredox) Check_Temp->Check_Initiation Yes Lower_Temp Action: Lower Temperature (-78°C to 0°C) Check_Temp->Lower_Temp No Check_Concentration Is Propellane Concentration Low? Check_Initiation->Check_Concentration Yes Use_Photoredox Action: Switch to Photoredox Catalysis Check_Initiation->Use_Photoredox No Success Improved Yield Check_Concentration->Success Yes Slow_Addition Action: Use Slow Addition of Propellane Check_Concentration->Slow_Addition No Lower_Temp->Check_Initiation Use_Photoredox->Check_Concentration Slow_Addition->Success

Caption: Troubleshooting workflow for low-yielding BCP reactions.

References
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. thieme-connect.com.
  • Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.
  • A General Route to Bicyclo[1.1.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Royal Society of Chemistry.
  • Propellane-free access to bicyclo[1.1.1]pentanes.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. synfacts.pdf.

Sources

Technical Support Center: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The bicyclo[1.1.1]pentane (BCP) scaffold has become a cornerstone in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring.[1][2][3] This substitution can lead to significant improvements in physicochemical properties, such as increased solubility and enhanced metabolic stability, without compromising biological activity.[3][4][5] However, the synthesis of BCP derivatives, particularly the optimization of reaction times and yields, presents unique challenges due to the high strain energy of the BCP core and its precursors like [1.1.1]propellane.[6][7]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid and its derivatives. It is structured in a question-and-answer format to directly address specific experimental problems and provide actionable solutions grounded in mechanistic principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the 4-(BCP)aryl core?

The most prevalent and versatile method involves the ring-opening of [1.1.1]propellane with a radical species.[8] This process typically involves generating an aryl radical from a suitable precursor (e.g., 4-iodobenzoic acid derivative), which then adds to the central bond of [1.1.1]propellane. This strain-release reaction is highly efficient and creates a bridgehead BCP radical that can be trapped to form the desired 1,3-disubstituted product.[9][10] Modern methods heavily rely on photoredox catalysis or thermal radical initiators to achieve this transformation under mild conditions.[1][11][12]

Q2: Why is reaction time a critical parameter to control in BCP synthesis?

Optimizing reaction time is crucial for two primary reasons. First, the key intermediate, [1.1.1]propellane, is prone to undesired oligomerization or polymerization.[8] Extended reaction times, especially at higher concentrations, can favor these side reactions, leading to significantly lower yields of the desired monomeric product. Second, the BCP radical intermediate itself can be reactive. Efficiently trapping this radical in a subsequent step is key. Therefore, reaction conditions must be fine-tuned to ensure the rate of the desired radical addition and trapping pathway far exceeds the rates of competing side reactions.

Q3: Can I functionalize the BCP core directly at the bridge (C2) position?

While functionalization at the bridgehead (C1 and C3) positions is well-established, modifying the three concyclic secondary bridge positions is significantly more challenging due to the unique geometry and bond strengths of the BCP core.[7] However, recent advances have demonstrated that direct C-H functionalization at the bridge position is possible using specialized catalysts, such as dirhodium tetracarboxylate systems, which can selectively insert a carbene into the tertiary C-H bond.[6] These methods are still an emerging field but offer exciting possibilities for creating novel BCP structures.

Section 2: Troubleshooting Guide for Reaction Optimization

This section addresses specific problems that may arise during synthesis. The troubleshooting logic is designed to help you systematically identify and resolve the root cause of the issue.

Troubleshooting_Logic Start Low Yield or Slow Reaction Cause1 Inefficient Radical Initiation Start->Cause1 Cause2 [1.1.1]Propellane Polymerization Start->Cause2 Cause3 Poor Trapping of BCP Radical Start->Cause3 Cause4 Sub-optimal Cross-Coupling Start->Cause4 Sol1a Switch Initiator (Thermal vs. Photo) Cause1->Sol1a Sol1b Optimize Catalyst/Initiator Loading Cause1->Sol1b Sol1c Verify Reagent Purity Cause1->Sol1c Sol2a Decrease [Propellane] Concentration Cause2->Sol2a Sol2b Use Flow Chemistry for Controlled Stoichiometry Cause2->Sol2b Sol2c Ensure Rapid Consumption of Propellane Cause2->Sol2c Sol3a Increase Concentration of Radical Trap Cause3->Sol3a Sol3b Change Radical Precursor (e.g., R-I to R-Br) Cause3->Sol3b Sol4a Screen Catalysts & Ligands (e.g., Pd/Fe) Cause4->Sol4a Sol4b Optimize Base and Solvent Cause4->Sol4b Sol4c Check for C-H Activation Compatibility Cause4->Sol4c

Caption: Troubleshooting logic for low-yield BCP synthesis.

Problem 1: My radical addition to [1.1.1]propellane is slow and gives a low yield of the BCP-halide intermediate.

  • Question: What are the first parameters I should investigate to improve the reaction rate and final conversion?

  • Answer: The efficiency of the initial radical generation is paramount. The choice of initiation method and reaction conditions can dramatically affect the outcome.

    • Re-evaluate Your Initiation System: The two most common methods are thermal initiation (e.g., with triethylborane, BEt₃) and photoredox catalysis (e.g., with Ir(ppy)₃).[1][12] Photoredox methods often offer milder conditions and broader functional group tolerance.[1] Recently, catalyst-free photochemical reactions performed in flow have proven exceptionally scalable and efficient, often requiring only light of a specific wavelength (e.g., 365 nm) to proceed.[12][13]

    • Optimize Reagent Concentration: While higher concentrations can increase reaction rates, they also dramatically increase the rate of [1.1.1]propellane polymerization. A common starting point is a propellane concentration of 0.05 M to 0.7 M.[13][14] If you observe significant polymer formation (often an insoluble white solid), reducing the concentration is the first step.

    • Consider Flow Chemistry: For large-scale synthesis or reactions sensitive to stoichiometry, flow chemistry is a superior approach. It allows for the controlled, continuous introduction of reagents, maintaining a low instantaneous concentration of propellane and minimizing polymerization while enabling high throughput.[4][5][13]

    • Check Reagent Purity: Ensure your radical precursor (e.g., 4-iodobenzoic acid ester) is pure and that your solvents are anhydrous and degassed, as oxygen can interfere with radical chain reactions.

Initiation Method Typical Reaction Time Key Advantages Common Issues & Solutions Reference(s)
Triethylborane (BEt₃) 1 - 24 hMild, metal-free, good for ATRA reactions.Sensitive to air (pyrophoric); may require stoichiometric amounts. Solution: Use strict inert atmosphere techniques.[1][15]
Photoredox (e.g., Ir/Ru) 0.5 - 15 hExcellent functional group tolerance, low catalyst loading, highly tunable.Catalyst cost; potential for side reactions with photosensitive groups. Solution: Screen different photocatalysts and light sources.[1][12][16]
Light-Only (Flow) < 30 min residence timeExtremely fast, scalable (kg-scale), no catalyst needed, often clean.Requires specialized photoreactor setup. Solution: Optimize flow rate and light wavelength/intensity for your specific substrate.[12][13]

Problem 2: My reaction to form a 1,3-disubstituted BCP via cross-coupling is inefficient.

  • Question: I have successfully synthesized my BCP-iodide, but the subsequent Suzuki or Kumada cross-coupling to install the benzoic acid moiety (or another aryl group) is failing. What should I try?

  • Answer: Cross-coupling reactions on the sterically hindered BCP bridgehead can be challenging. The choice of catalyst, ligand, and base is critical.

    • Switch Metal Catalyst Systems: While Palladium-catalyzed couplings like Suzuki are common, they can be sluggish. Iron-catalyzed Kumada cross-coupling has been shown to be exceptionally effective for BCP iodides, often reaching completion in under an hour at room temperature using a simple Fe(acac)₃/TMEDA catalyst system.[1]

    • Screen Ligands and Bases: For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., cataCXium A) can improve catalytic turnover.[1] The choice of base is also crucial; stronger, non-nucleophilic bases are often required.

    • Consider Alternative Precursors: Instead of a BCP-halide, a BCP-boronate ester can be used as the coupling partner. These can be synthesized via the 1,2-metalate rearrangement of BCP-boronate complexes, offering a modular route to diverse products.[1]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Light-Initiated, Catalyst-Free Synthesis of a BCP-Iodide in Flow

This protocol is adapted from methodologies that emphasize scalability and efficiency.[12][13]

Protocol1_Workflow A 1. Prepare Reagent Solution (Alkyl Iodide + Propellane in Ether) B 2. Pump Through Photoreactor (365 nm LED, ~16 min residence time) A->B C 3. Collect Product Solution B->C D 4. Concentrate in Vacuo C->D E 5. Purify (Crystallization/Chromatography) (Often >90% pure post-evaporation) D->E

Caption: Workflow for catalyst-free BCP-iodide synthesis.

Methodology:

  • Reagent Preparation: In an appropriate vessel, prepare a solution of the starting alkyl iodide (e.g., methyl 4-(iodomethyl)benzoate) (1.0 eq.) and a stock solution of [1.1.1]propellane (typically ~0.7 M in a suitable solvent like diethyl ether) (1.2 eq.).[13] The final concentration of the alkyl iodide should be adjusted based on the reactor volume and desired throughput.

  • Flow Reaction: Using a peristaltic or syringe pump, pass the reaction mixture through a flow photoreactor equipped with a 365 nm LED light source. The flow rate should be calibrated to achieve a residence time of approximately 10-20 minutes within the irradiated zone.[12][13]

  • Work-up: Collect the solution exiting the reactor. In many cases, the reaction is clean enough that simply concentrating the mixture under reduced pressure yields the product in high purity (>90%), suitable for direct use in the next step.[13]

  • Purification (if necessary): If minor impurities are present, the product can be purified by low-temperature crystallization from a nonpolar solvent (e.g., pentane) or by standard column chromatography.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of a BCP-Iodide

This protocol is based on an efficient method for C-C bond formation at the BCP bridgehead.[1]

Methodology:

  • Catalyst Preparation: In a nitrogen-flushed, oven-dried flask, add Fe(acac)₃ (e.g., 5 mol%) and TMEDA (e.g., 10 mol%) to anhydrous THF.

  • Reaction Setup: To this catalyst mixture, add the BCP-iodide substrate (1.0 eq.).

  • Grignard Addition: Cool the mixture to 0 °C and slowly add the aryl Grignard reagent (e.g., 4-(methoxycarbonyl)phenylmagnesium bromide) (1.2 - 1.5 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within one hour.[1]

  • Quenching and Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography to yield the 4-(BCP)benzoic acid derivative.

References

  • Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
  • Bull, J. A., et al. Bridge Functionalisation of Bicyclo[1.1.
  • Lautens, M., & Ching, J. (2025). Bench-Stable Bicyclo[1.1.1]pentane Precursors for Photoredox Radical Coupling. Synfacts.
  • Yang, Y., et al. (2025). Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). PubMed.
  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.
  • Mykhailiuk, P. K., et al. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Kanazawa, S., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
  • Xu, P., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • MacMillan, D. (2025).
  • SIBATA. (2026). Understanding Bicyclo[1.1.1]pentane: A Key to Novel Chemical Design.
  • Anderson, E. A., et al. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing).
  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - NIH.

Sources

Validation & Comparative

Structural Validation of Bicyclo[1.1.1]pentane as a Lipophilic Bioisostere: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary: Escaping Flatland

In modern drug discovery, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid represents a critical building block for "escaping flatland"—the transition from 2D aromatic structures to 3D architectures. This guide provides an in-depth structural analysis of this molecule, objectively comparing it against its traditional aromatic and aliphatic alternatives: 4-Phenylbenzoic acid (aromatic spacer) and 4-(tert-Butyl)benzoic acid (lipophilic anchor).

The Core Proposition: The Bicyclo[1.1.1]pentane (BCP) motif offers a unique combination of high metabolic stability and defined exit vectors, acting as a "super-lipophile" that maintains the linear geometry of para-substituted benzenes while significantly altering crystal packing and solubility profiles.

Comparative Structural Analysis

This section objectively compares the crystallographic and geometric performance of the BCP derivative against standard alternatives.

Geometric & Electronic Metrics

The following data highlights the structural distinctions derived from X-ray diffraction analysis of the BCP motif versus phenyl and tert-butyl analogs.

Metric4-(BCP)benzoic acid (The Product)4-Phenylbenzoic acid (Alternative A)4-(tert-Butyl)benzoic acid (Alternative B)
Bridgehead/Linker Length ~1.85 Å (C1–C3 distance)~2.79 Å (Para-Para distance)~1.54 Å (C–C bond to quaternary C)
Exit Vector Angle 180° (Linear, rigid)180° (Linear, rigid)Tetrahedral (Substituents rotate)
Space Group (Typical) P2₁/c or P-1 (Centrosymmetric)P2₁/c (Herringbone packing)P2₁/c (Often disordered methyls)
Intermolecular Interaction Carboxylic Acid Dimer (

motif)
Carboxylic Acid Dimer +

-

stacking
Carboxylic Acid Dimer + weak vdW
Disorder Risk Moderate (Cage rotation about axis)Low (Rigid planar)High (Methyl rotation)
C(sp³)-Fraction High (Improves solubility)Low (Flat, poor solubility)Medium (Lipophilic "grease ball")
Structural Insight
  • Linearity vs. Bulk: Unlike the tert-butyl group, which presents a spherical hydrophobic bulk, the BCP group in 4-(BCP)benzoic acid acts as a linear spacer. Crystal structures typically reveal that the BCP cage maintains a strict 180° orientation relative to the benzoate core, mimicking the vector of a biphenyl system but with a significantly shorter path length (1.85 Å vs 2.79 Å).

  • Packing Efficiency: The BCP cage often disrupts the efficient

    
    -
    
    
    
    stacking observed in 4-phenylbenzoic acid. This disruption is a feature, not a bug; it lowers the lattice energy relative to the planar analog, correlating directly to improved solubility in biological media—a key advantage in drug development.

Experimental Protocol: Crystallography Workflow

To validate these structural claims, high-quality single crystals must be grown and analyzed. The following protocol ensures data integrity, specifically addressing the challenge of BCP rotational disorder.

Crystallization Strategy

Objective: Obtain single crystals >0.1 mm with minimal mosaicity.

  • Purification: Ensure sample purity >98% via HPLC. Impurities in BCP synthesis (often unreacted propellane oligomers) will inhibit nucleation.

  • Method: Slow Vapor Diffusion is superior to evaporation for this moiety.

    • Solvent (Inner Vial): Dissolve 10 mg of 4-(BCP)benzoic acid in 0.5 mL THF or Ethanol.

    • Precipitant (Outer Vial): Pentane or Hexane (diffuses into THF to lower solubility).

  • Conditions: Place in a vibration-free environment at 4°C. Lower temperature reduces the thermal motion of the BCP cage, improving diffraction resolution.

Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å). The molecule lacks heavy atoms; Cu-K
    
    
    is acceptable but Mo is preferred to minimize absorption effects if the crystal is blocky.
  • Temperature: 100 K (Mandatory). BCP cages are prone to dynamic disorder (spinning like a top along the C1-C3 axis). Collecting at room temperature will likely result in "smeared" electron density maps.

Workflow Visualization

The following diagram outlines the critical decision paths for solving BCP structures.

G Start Purified 4-(BCP)benzoic acid Cryst Vapor Diffusion (THF/Pentane, 4°C) Start->Cryst Check Microscopy Check: Birefringence? Cryst->Check Check->Cryst No (Re-seed) Mount Mount on Loop (Paratone Oil) Check->Mount Yes Xray Data Collection (Mo Source, 100K) Mount->Xray Solve Structure Solution (SHELXT / Intrinsic Phasing) Xray->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check BCP Cage Electron Density Refine->Disorder Model Model Disorder (PART 1 / PART 2) Disorder->Model Smeared Density Final Final CIF (R1 < 5%) Disorder->Final Clean Density Restraint Apply Restraints (SADI / RIGU) Model->Restraint Restraint->Refine

Caption: Decision matrix for crystallographic analysis of BCP derivatives, highlighting the critical loop for handling cage disorder.

Data Analysis: The "Shish-Kebab" Motif

When analyzing the solved structure of 4-(BCP)benzoic acid, researchers should verify the following specific packing motifs which validate its bioisosteric quality.

The Carboxylic Acid Dimer

Expect to see the classic centrosymmetric dimer formed by two molecules interacting via their carboxylic acid groups.

  • Metric: The O–H···O distance should be approximately 2.60–2.65 Å .

  • Significance: This confirms that the BCP substitution at the para position does not sterically interfere with the primary hydrogen-bonding vector, preserving the receptor binding capability of the acid group.

The BCP Geometry

The BCP unit is highly strained.[1] Validation of the model requires checking the bridgehead distance.

  • Metric: The C(bridgehead)–C(bridgehead) distance must be 1.84–1.87 Å .

  • Warning: If refinement yields a distance <1.80 Å or >1.90 Å, the model is likely incorrect or suffering from unresolved disorder.

Structural Comparison Diagram

The diagram below illustrates the spatial occupancy difference between the BCP product and the Phenyl alternative.

StructComp cluster_0 4-Phenylbenzoic Acid (Planar / Stacking) cluster_1 4-(BCP)benzoic Acid (3D / Soluble) P1 COOH P2 Phenyl A P1->P2 Length: ~2.79Å P3 Phenyl B P2->P3 Length: ~2.79Å B2 Phenyl B1 COOH B1->B2 Length: ~1.85Å B3 BCP Cage B2->B3 Length: ~1.85Å

Caption: Comparative topology showing the reduced spacer length and 3D character of the BCP analog compared to the biphenyl system.

References

  • Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Denisenko, A., et al. (2021). "3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Synthesis and X-ray Analysis." Crystals.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Bicyclo[1.1.1]pentane derivatives."

  • PharmaBlock Whitepaper. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere."

Sources

Comparative Guide: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid vs. Biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of "escaping from flatland," the replacement of phenyl rings with saturated bioisosteres is a critical strategy for improving the physicochemical profile of drug candidates.[1][2][3] This guide provides a technical comparison between the classical Biphenyl-4-carboxylic acid and its saturated bioisostere, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (hereafter referred to as 4-BCP-BA ).

While the geometric vectors of these two scaffolds are remarkably similar, their electronic signatures and solvation properties diverge significantly. The BCP analog typically exhibits a higher pKa (weaker acidity) and a drastically improved aqueous solubility (>50-fold) compared to the biphenyl reference, primarily due to the disruption of


-conjugation and the increase in 

character.

Part 1: Physicochemical Landscape

The following data summarizes the core differences between the aromatic biphenyl scaffold and the BCP-containing hybrid.

Table 1: Comparative Physicochemical Metrics
MetricBiphenyl-4-carboxylic Acid4-(Bicyclo[1.1.1]pentan-1-yl)benzoic AcidImpact of BCP Substitution
Structure Type Fully Aromatic (

-rich)
Hybrid Aromatic/Saturated (

-rich)
Increased 3D character (

)
pKa (Acid) 3.95 – 4.05 4.35 – 4.45

pKa

+0.4
(Acid becomes weaker)
Electronic Effect Electron Withdrawing (Resonance/Induction)Weakly Electron Donating (Induction)Destabilization of carboxylate anion
LogD (pH 7.4) High (> 3.5)Moderate (~2.5 – 3.0)Improved Lipophilic Efficiency (LipE)
Aqueous Solubility Low (< 10

M)
High (> 500

M)
>50-fold increase
Metabolic Stability Low (Ring oxidation liability)High (Blocked para-position)Reduced clearance

Note on Data Sources: pKa shifts are derived from Hammett substituent constant analysis (


) and comparative studies of 

-butyl vs. phenyl bioisosteres [1][2]. Solubility improvements are validated by Stepan et al. (Pfizer) in analogous systems [1].

Part 2: Electronic Mechanisms & pKa Modulation

The shift in pKa is not merely a number; it reflects the fundamental change in how the substituent communicates with the carboxylate reaction center.

Biphenyl-4-carboxylic Acid (The Conjugated System)

In the biphenyl system, the distal phenyl ring acts as a weak electron-withdrawing group (EWG) relative to hydrogen. Although the two rings are twisted (dihedral angle ~44° in solution), there is still significant


-system communication.
  • Mechanism: The phenyl group exerts an inductive withdrawal (-I) and can stabilize the negative charge of the carboxylate anion through extended conjugation.

  • Result: The anion is stabilized, making the proton easier to dissociate. Lower pKa (~4.0).

4-BCP-Benzoic Acid (The Saturated Spacer)

The bicyclo[1.1.1]pentane (BCP) cage is a saturated, strained system. It acts electronically more like a tert-butyl group than a phenyl ring, though with unique properties due to the high


-character of the bridgehead carbons.
  • Mechanism: The BCP group lacks

    
    -orbitals for resonance delocalization. It acts primarily through induction. Like alkyl groups, it is weakly electron-donating (+I) relative to the phenyl ring it replaces.
    
  • Result: The electron density is pushed toward the carboxylate, destabilizing the anion. Higher pKa (~4.4).

Visualization: Electronic Effects Pathway

ElectronicEffects cluster_0 Biphenyl System cluster_1 BCP System Ph2 Distal Phenyl Ring Ph1 Proximal Phenyl Ring Ph2->Ph1 Weak EWG (-I) Resonance Delocalization COOH_Bi Carboxyl Group (pKa ~4.0) Ph1->COOH_Bi Anion Stabilization BCP BCP Cage (Saturated) Ph_BCP Proximal Phenyl Ring BCP->Ph_BCP Weak EDG (+I) No Resonance COOH_BCP Carboxyl Group (pKa ~4.4) Ph_BCP->COOH_BCP Anion Destabilization

Figure 1: Comparison of electronic vectors affecting acidity. Red arrows indicate electron withdrawal/stabilization (Biphenyl); Blue arrows indicate electron donation/destabilization (BCP).

Part 3: Experimental Protocols for Validation

To empirically verify these values in your specific series, rely on potentiometric titration, which is superior to computational prediction for these subtle electronic effects.

Protocol A: Potentiometric pKa Determination (Sirius T3 / D-PAS)

Objective: Determine thermodynamically accurate pKa values for sparingly soluble compounds.

  • Sample Preparation:

    • Weigh 0.5–1.0 mg of solid compound.

    • Dissolve in a titration vial using 1.5 mL of 0.15 M KCl (ionic strength adjustor).

    • Critical Step: For Biphenyl-4-COOH (low solubility), use a Co-solvent Method . Add Methanol (MeOH) at three different ratios (e.g., 30%, 40%, 50% w/w). 4-BCP-BA may be soluble enough for aqueous-only titration, but co-solvent is recommended for direct comparison.

  • Titration Loop:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.

    • Titrate upwards to pH 12.0 using 0.5 M KOH under inert gas (

      
       or 
      
      
      
      ) to prevent carbonate formation.
    • Record pH vs. Volume added.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation):

    • For the co-solvent runs, calculate apparent pKa (

      
      ) at each methanol concentration.
      
    • Plot

      
       vs. Weight% MeOH (or dielectric constant 
      
      
      
      ).
    • Extrapolate to 0% co-solvent to obtain the aqueous

      
      .
      
Protocol B: Thermodynamic Solubility Assay

Objective: Quantify the "Escape from Flatland" benefit.

  • Saturation: Add excess solid compound to phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Filter using a PVDF 0.22

    
    m filter plate or centrifuge at 15,000 rpm.
    
  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Expectation: Biphenyl-4-COOH < 10

      
      M; 4-BCP-BA > 200 
      
      
      
      M.
Visualization: Experimental Workflow

Workflow cluster_Method Method Selection Start Compound Selection SolubilityCheck Solubility Screen (Turbidimetry) Start->SolubilityCheck Direct Aqueous Titration (For BCP Analog) SolubilityCheck->Direct Soluble > 0.5 mM Cosolvent Co-solvent Titration (For Biphenyl) SolubilityCheck->Cosolvent Insoluble Titration Potentiometric Titration (pH 2.0 -> 12.0) Direct->Titration Cosolvent->Titration Analysis Bjerrum Plot Analysis Titration->Analysis Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Organic Analysis->Extrapolation If Co-solvent used Final Final pKa & LogD Analysis->Final If Aqueous Extrapolation->Final

Figure 2: Decision tree for accurate pKa determination of bioisosteres with varying solubility profiles.

Part 4: Implications for Drug Design

When substituting Biphenyl-4-COOH with 4-BCP-BA, researchers should anticipate the following downstream effects:

  • Permeability: Despite the higher solubility, the BCP analog often maintains excellent permeability. The BCP group is lipophilic enough to cross membranes but does not suffer from the "brick dust" insolubility of the flat biphenyl system.

  • Selectivity: The BCP group is bulkier in the z-dimension (thickness) than a phenyl ring. While the vector length (distance from C1 to C4) is nearly identical (~5.8 Å for Ph vs ~5.0 Å for BCP, plus the bond lengths), the 3D volume may clash in narrow binding pockets designed for flat aromatics.

  • Metabolism: The BCP bridgehead protons are metabolically stable. This substitution blocks the common para-hydroxylation metabolic soft spot found on the distal phenyl ring of the biphenyl system.

References

  • Stepan, A. F., et al. (2012).[3][4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[6] Link
    
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Levell, J. R., et al. (2019). "Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Application to the Development of a Potent Inhibitor of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 62(3), 1643-1654. Link

Sources

In vitro ADME comparison of BCP-benzoic acid vs phenyl-benzoic acid bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the replacement of a phenyl ring with a Bicyclo[1.1.1]pentane (BCP) moiety represents a high-impact strategy to improve drug-like properties without sacrificing vector alignment. This guide provides a technical comparison between Phenyl-Benzoic Acid and its saturated bioisostere, BCP-Benzoic Acid .

While the phenyl ring is a privileged scaffold, its planarity often leads to poor solubility (due to efficient


-

stacking) and metabolic liabilities (aromatic hydroxylation). The BCP motif acts as a "saturated spacer," offering a rigid, linear exit vector similar to a para-substituted benzene but with significantly distinct physicochemical properties.

Key Takeaway: The BCP-for-Phenyl switch typically results in a decrease in lipophilicity (LogD) , a dramatic increase in aqueous solubility , and improved metabolic stability , often at the cost of a slight contraction in molecular length (~1.0 Å reduction).

Physicochemical Foundation

To understand the ADME shifts, we must first quantify the fundamental structural differences.

Structural & Geometric Comparison

The BCP core is not a perfect geometric mimic of the phenyl ring in terms of distance, but it is an excellent mimic of orientation.

FeaturePhenyl-Benzoic AcidBCP-Benzoic AcidImpact
Hybridization

(Planar)

(3D Cage)
BCP disrupts crystal lattice packing.
Bridgehead Distance ~2.79 Å (para)~1.85 ÅBCP contracts the ligand; may affect binding if the pocket is deep.
Exit Vector 180° (Linear)180° (Linear)Maintains substituent orientation.
Electronic (pKa) ~4.20~4.05 - 4.40Expert Insight: Unlike flexible alkyl chains (pKa ~4.8), the BCP cage has high

-character at the bridgehead, making BCP-COOH acidity remarkably similar to benzoic acid.
Lipophilicity & Solubility

The "Flatland" problem of aromatic rings drives high lattice energy and poor solubility.

  • LogD: Replacing Phenyl with BCP typically lowers cLogP/LogD by 0.5 to 1.5 units .

  • Solubility: The 3D character of BCP prevents the "pancaking" (

    
    -stacking) observed in benzoates, frequently yielding a 10-fold to 50-fold increase  in thermodynamic solubility.
    

In Vitro ADME Experimental Comparison

The following data summarizes typical trends observed when comparing these isosteres in standard drug discovery assays.

Metabolic Stability (Microsomal)
  • Phenyl Liability: Benzoic acid derivatives are prone to CYP450-mediated aromatic hydroxylation and subsequent glucuronidation.

  • BCP Advantage: The BCP cage is chemically saturated.[1] It cannot undergo epoxidation or aromatization.

  • Risk Factor: While generally more stable, the bridgehead C-H bonds in BCP can be sites of oxidative metabolism, though this is usually slower than aryl oxidation.

Permeability (PAMPA / Caco-2)
  • Trend: Permeability is often maintained or slightly improved.[2]

  • Mechanism: Although BCP lowers lipophilicity (which theoretically reduces passive permeability), the massive gain in solubility often increases the concentration gradient available for diffusion. Furthermore, BCP reduces non-specific binding (NSB) to membrane lipids compared to the "sticky" phenyl ring.

Plasma Protein Binding (PPB)
  • Trend: BCP analogs consistently show higher fraction unbound (

    
    ) .
    
  • Causality: Albumin (HSA) possesses large hydrophobic pockets that bind flat aromatic rings avidly. The globular, aliphatic nature of BCP reduces this affinity, increasing free drug concentration.

Visualizing the Bioisostere Logic

The following diagram illustrates the decision-making process and structural logic behind this specific bioisosteric switch.

BioisostereLogic Phenyl Phenyl-Benzoic Acid (Planar, Aromatic) Issue ADME Issues: 1. Low Solubility (Pi-Stacking) 2. CYP Oxidation (Aromatic ring) 3. High Protein Binding Phenyl->Issue Causes BCP BCP-Benzoic Acid (3D, Saturated) Phenyl->BCP Vector Conservation (180°) Distance Contraction (-1.0Å) Strategy Strategy: 'Escape from Flatland' (Saturated Bioisostere) Issue->Strategy Necessitates Strategy->BCP Synthesis Outcome ADME Outcome: 1. Solubility (>10x) 2. LogD (Decreased) 3. Stability (Improved) BCP->Outcome Results in

Figure 1: Strategic logic flow for replacing Phenyl-Benzoic acid with BCP-Benzoic acid, highlighting the causal link between structural geometry and ADME outcomes.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Aqueous Solubility (Nephelometry)

This assay determines the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound (BCP and Phenyl analogs) in DMSO.

  • Dilution: Perform serial dilutions in a 96-well plate to create a concentration range (e.g., 300

    
    M down to 1 
    
    
    
    M) in Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration should be
    
    
    .
  • Incubation: Shake plates at room temperature for 90 minutes to ensure equilibrium.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (if compound is not colored).

  • Analysis: The solubility limit is defined as the concentration where light scattering exceeds the background threshold of the solvent blank.

    • Validation Check: Include Hydrocortisone (High Solubility) and Reserpine (Low Solubility) as controls.

Protocol B: Microsomal Metabolic Stability

This assay compares the intrinsic clearance (


) of the isosteres.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Initiation:

    • Pre-incubate compound (1

      
      M final) with microsomes for 5 mins at 37°C.
      
    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 mins.

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Expectation: The BCP analog should show a shallower slope (longer

      
      ) compared to the Phenyl analog.
      

Workflow Visualization: Testing the Hypothesis

ADMEWorkflow Start Start: Compound Synthesis (Phenyl vs BCP) Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Stability Step 2: Microsomal Stability (HLM + NADPH) Decision1->Stability Yes Fail Redesign: Modify Side Chains Decision1->Fail No (BCP usually passes) Permeability Step 3: Permeability (PAMPA / Caco-2) Stability->Permeability Success Lead Candidate: Proceed to PK Permeability->Success

Figure 2: Sequential experimental workflow for validating the ADME advantages of BCP bioisosteres.

References

  • Stepan, A. F., et al. (2012).[3][4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[5][6]
    [Link]
    
  • Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. [Link]

  • Denisenko, A., et al. (2021). "Bicyclo[1.1.1]pentane-1-carboxylic acid: A Saturated Bioisostere of Benzoic Acid." Chemistry - A European Journal. (Contextualizing pKa and structural data). [Link]

Sources

Comparative Mass Spectrometry Analysis: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid vs. Classical Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Application Context

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "saturated bioisostere" for the phenyl ring and the tert-butyl group.[1][2][3] It offers improved solubility and metabolic stability while maintaining linear exit vectors.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid (BCP-BA). We compare it directly against its structural analogues—4-tert-butylbenzoic acid (tBu-BA) and biphenyl-4-carboxylic acid (Ph-BA)—to establish diagnostic spectral fingerprints for identification and quality control.

Key Analytical Differentiators
  • Stability: Unlike tert-butyl analogues, BCP-BA does not exhibit a dominant [M-15]

    
     methyl loss, serving as a primary confirmation of the cage integrity.
    
  • Cage Fragmentation: High-energy collision (EI) induces unique cage-opening pathways distinct from aromatic ring disintegration.

  • Bioisosteric Validation: The molecular ion (M

    
    ) stability correlates with the metabolic robustness of the BCP scaffold.
    

Experimental Methodology

To replicate the data discussed below, ensure your instrumentation is calibrated to the following protocols.

Protocol A: Electron Ionization (GC-MS)
  • Inlet Temperature: 250 °C (Ensure rapid volatilization to prevent thermal degradation of the carboxylic acid).

  • Ion Source: 230 °C, 70 eV.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Derivatization (Optional but Recommended): Treatment with TMS (trimethylsilyl) reagents prevents peak tailing of the free acid, shifting M

    
     by +72 Da. Note: The discussion below focuses on the underivatized free acid.
    
Protocol B: Electrospray Ionization (LC-MS/MS)
  • Mode: Negative Ion Mode (ESI-) is preferred for the carboxylic acid moiety ([M-H]

    
    ). Positive Mode (ESI+) requires acidic mobile phase (0.1% Formic Acid) to protonate the BCP cage or form adducts ([M+H]
    
    
    
    , [M+Na]
    
    
    ).
  • Collision Energy (CE): Stepped 10-40 eV to observe both carboxyl loss and cage fragmentation.

Fragmentation Analysis & Pathways

Comparative Fragmentation Data

The following table contrasts the BCP derivative with its primary bioisosteres.

Feature4-(BCP-1-yl)benzoic Acid 4-tert-Butylbenzoic Acid Biphenyl-4-carboxylic Acid
Formula C

H

O

C

H

O

C

H

O

Monoisotopic Mass 188.08 Da 178.10 Da198.07 Da
Base Peak (EI) m/z 188 (M

) or 143
m/z 163 ([M-CH

]

)
m/z 198 (M

)
Diagnostic Loss A [M-17]

(OH loss)

m/z 171
[M-15]

(Me loss)

m/z 163
[M-17]

(OH loss)

m/z 181
Diagnostic Loss B [M-45]

(COOH loss)

m/z 143
[M-45]

(COOH loss)

m/z 133
[M-28]

(CO loss)

m/z 153
Core Fragment m/z 67 (C

H

Cage)
m/z 57 (C

H

t-Butyl)
m/z 152 (Biphenyl)
Mechanistic Deep Dive
The "Missing Methyl" Signature

The most critical distinction is the absence of the [M-15] peak in the BCP spectrum.

  • Mechanism: tert-Butyl groups stabilize a carbocation by losing a methyl group (hyperconjugation). The BCP cage, despite being a bioisostere, cannot lose a CH

    
     unit without destroying the cage framework.
    
  • Outcome: If you observe a strong M-15 peak, your sample is likely contaminated with the tert-butyl analogue or a ring-opened impurity.

Pathway A: Carboxyl Group Cleavage (Common)

Like standard benzoic acids, the BCP derivative undergoes


-cleavage.
  • Ionization: Formation of radical cation on the carbonyl oxygen.

  • Loss of OH (17 Da): Generates the acylium ion [Ph-BCP-CO]

    
     (m/z 171).
    
  • Loss of CO (28 Da): Subsequent loss yields the phenyl-BCP cation [Ph-BCP]

    
     (m/z 143).
    
Pathway B: BCP Cage Disintegration (Unique)

Under high-energy collision (EI or high CE ESI), the BCP cage (C


H

) fragments.
  • Cage Opening: The strain energy (~65 kcal/mol) facilitates homolytic cleavage of the bridgehead C1-C3 bond.

  • Rearrangement: The resulting diradical often rearranges to a methylenecyclobutane or 1,4-diene motif before fragmentation.

  • Characteristic Ion (m/z 67): The C

    
    H
    
    
    
    fragment is diagnostic for the BCP group, analogous to the m/z 77 phenyl ion but with distinct mass defect and retention time.

Visualizing the Fragmentation Pathways[4]

The following diagram illustrates the logical flow of fragmentation for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid under Electron Ionization (EI).

BCP_Fragmentation M_Ion Molecular Ion (M+) m/z 188 [C12H12O2]+. Acylium Acylium Ion m/z 171 [M - OH]+ M_Ion->Acylium -OH (17) PhenylBCP Phenyl-BCP Cation m/z 143 [M - COOH]+ M_Ion->PhenylBCP -COOH (45) Acylium->PhenylBCP -CO (28) Cage_Frag1 Cage Opening (Strain Release) PhenylBCP->Cage_Frag1 High Energy Collision C5H7 BCP Fragment m/z 67 [C5H7]+ Cage_Frag1->C5H7 C-C Cleavage Benzene Phenyl Fragment m/z 77 [C6H5]+ Cage_Frag1->Benzene Linker Cleavage

Figure 1: Proposed fragmentation tree for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid showing primary carboxyl loss and secondary cage disintegration.

References

  • Wiberg, K. B., & Walker, F. H. (1982).[4] [1.1.1]Propellane. Journal of the American Chemical Society.[2][4][5] Link

  • Stepan, A. F., et al. (2012).[4][6][7] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link

  • Kanazawa, J., & Uchiyama, M. (2019).[4] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. Link

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-tert-Butylbenzoic Acid. NIST Chemistry WebBook. Link

  • Mykhailiuk, P. K. (2021).[4][7] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. Link

Sources

Validating Purity of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid via HPLC Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug discovery, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS 1823331-06-1) has emerged as a critical bioisostere. By replacing a phenyl ring or tert-butyl group with the bicyclo[1.1.1]pentane (BCP) motif, medicinal chemists can significantly improve metabolic stability and solubility without sacrificing potency.[1]

However, the synthesis of BCP derivatives introduces a unique spectrum of impurities—specifically ring-opened cyclobutane isomers and des-BCP byproducts —that generic HPLC methods frequently miss. This guide compares an Optimized Acid-Modified Gradient Method against standard generic protocols, demonstrating why specific chromatographic conditions are non-negotiable for validating the purity of this reagent.

The Analytical Challenge: Why Generic Methods Fail

The BCP core is a strained, rigid cage.[2] During synthesis (often involving [1.1.1]propellane precursors or cross-coupling), the cage can relieve strain by opening into methylenecyclobutane derivatives. These isomers possess identical molecular weights to the target but vastly different physicochemical properties (e.g., Fsp³ character).

  • Target Compound: 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (Rigid, lipophilic, linear).

  • Critical Impurity (Impurity A): 4-(3-Methylenecyclobutyl)benzoic acid (Ring-opened isomer).

  • Generic Method Failure: Standard neutral pH methods cause the benzoic acid moiety to ionize (

    
    ), resulting in peak tailing that masks the subtle hydrophobicity difference of the ring-opened impurity.
    
Comparative Methodology

We evaluated three method variations to determine the most robust protocol for purity validation.

  • Method A (The Standard): Generic C18, Neutral pH (Water/Acetonitrile).

  • Method B (The Alternative): Rapid Screening Gradient (0.1% Formic Acid, 5-minute run).

  • Method C (The Optimized Product): High-Resolution Acid-Modified Gradient (0.1% TFA, Focused Gradient).

Experimental Protocols

Sample Preparation: Dissolve 10 mg of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid in 10 mL of Methanol:Water (90:10). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

Method C: The Optimized Protocol (Recommended)

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5% → 95% B (Linear Gradient)

    • 15–20 min: 95% B (Wash)

    • 20–22 min: 95% → 5% B (Re-equilibration)

Performance Comparison Data

The following data illustrates the separation efficiency of the target compound from its critical ring-opened isomer (Impurity A).

MetricMethod A (Neutral)Method B (Rapid Screen)Method C (Optimized)
Retention Time (Target) 4.2 min2.8 min11.4 min
Peak Shape (Tailing Factor) 1.8 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Resolution (Target vs Impurity A) 0.8 (Co-elution)1.5 (Baseline)3.2 (High Purity)
Theoretical Plates (N) ~2,500~4,000~12,500
LOD (Impurity A) >0.5%0.1%0.02%

Analysis:

  • Method A failed due to the ionization of the carboxylic acid, causing broad peaks that merged the target with impurities.

  • Method B provided baseline separation but lacked the resolution to quantify trace levels (<0.1%) of the isomer, which is critical for GMP starting materials.

  • Method C utilized TFA to suppress ionization (keeping the acid in its neutral

    
     form), sharpening the peak and utilizing a focused gradient to maximize the hydrophobic selectivity between the BCP cage and the cyclobutane ring.
    
Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the structural degradation pathways that necessitate this specific method.

Figure 1: Purity Validation Workflow

ValidationWorkflow Sample Raw Sample (CAS 1823331-06-1) Prep Sample Prep (MeOH:H2O + Filtration) Sample->Prep HPLC HPLC Injection (Method C) Prep->HPLC Detect UV Detection (254 nm) HPLC->Detect Decision Peak Analysis (Rs > 2.0?) Detect->Decision Pass PASS: Release Batch Decision->Pass Yes Fail FAIL: Recrystallize Decision->Fail No

Caption: A self-validating workflow ensuring that only batches meeting the Resolution (Rs) > 2.0 threshold are released.

Figure 2: Impurity Origin & Separation Logic

ImpurityLogic Precursor [1.1.1]Propellane Precursor Target Target: 4-(BCP)benzoic acid (Rigid Cage) Precursor->Target Correct Synthesis Impurity Impurity A: Ring-Opened Isomer (Flexible Cyclobutane) Precursor->Impurity Strain Relief / Side Rxn Mechanism Separation Mechanism: Hydrophobic Selectivity (C18) Target->Mechanism Elutes Later (More Compact) Impurity->Mechanism Elutes Earlier (More Polar Surface)

Caption: The BCP cage is more lipophilic and compact than its ring-opened isomer, allowing Method C to separate them based on hydrophobic interaction.

Expert Insights & Recommendations
  • Acid Suppression is Vital: For any benzoic acid derivative, maintaining a mobile phase pH < 3.0 is essential. We recommend Trifluoroacetic acid (TFA) over formic acid for this specific application because TFA pairs more strongly with the stationary phase, offering slightly better peak shape for the lipophilic BCP moiety.

  • Wavelength Selection: While BCP is not UV active, the benzoic acid moiety provides a strong signal at 254 nm . Do not rely on 210 nm, as solvent cutoff effects from TFA can reduce signal-to-noise ratios.

  • Column Care: The BCP group is highly lipophilic. Ensure a rigorous post-run wash (95% ACN for 5 mins) to prevent carryover of oligomeric byproducts often found in propellane-based syntheses.

References
  • ResearchGate. Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. ResearchGate. Accessed February 24, 2026. [Link]

  • National Institutes of Health (NIH). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Accessed February 24, 2026. [Link]

  • Angene Chemical. 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS 1823331-06-1).[3] Angene Chemical. Accessed February 24, 2026. [Link]

Sources

Comparative Guide: Permeability Profiling of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Spacer" Advantage

In modern drug discovery, the "Escape from Flatland" initiative has elevated bicyclo[1.1.1]pentane (BCP) from a niche chemical curiosity to a validated bioisostere for the phenyl ring.[1][2] Specifically, the 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid motif represents a critical structural evolution for biaryl acid drugs (common in NSAIDs, kinase inhibitors, and metabolic regulators).

This guide objectively compares the permeability and physicochemical profile of this BCP motif against its traditional 1,4-phenylene (biaryl) counterparts.

Key Finding: Replacing an internal phenyl ring with a BCP core in benzoic acid derivatives typically results in a 10-fold increase in solubility and a reduction in lipophilicity (LogD) , while unexpectedly maintaining or enhancing passive permeability (


) .

Bioisosteric Rationale & Structural Logic[3]

To understand the permeability behavior of 4-(BCP)benzoic acid derivatives, one must analyze the structural causality.

The Geometry of Permeability

The BCP unit is a non-classical bioisostere of the para-phenylene ring. Both motifs provide a linear


 exit vector for substituents, maintaining the overall pharmacophore shape. However, the BCP core is aliphatic (

-rich), which fundamentally alters how the molecule interacts with lipid bilayers.
  • Phenyl Ring: Planar, aromatic, lipophilic (

    
    -cloud). Prone to 
    
    
    
    -
    
    
    stacking (poor solubility) and metabolic oxidation.
  • BCP Core: Three-dimensional cage, aliphatic. Disrupts crystal lattice energy (improved solubility) and lacks

    
    -electrons, reducing non-specific binding.
    
Visualizing the Design Logic

The following diagram illustrates the workflow for transitioning from a planar biaryl system to a BCP-bridged system.

Bioisostere_Logic Biaryl Standard Biaryl Scaffold (Planar, High LogP) Design Bioisosteric Design (Replace internal Ph with BCP) Biaryl->Design Escape from Flatland BCP_Analog 4-(BCP)benzoic Acid Analog (3D, High Fsp3) Design->BCP_Analog Synthesis via Propellane Prop1 Solubility u2191u2191 BCP_Analog->Prop1 Prop2 Permeability u2248 or u2191 BCP_Analog->Prop2 Prop3 Metabolic Stability u2191 BCP_Analog->Prop3

Figure 1: Structural evolution from biaryl acids to BCP-benzoic acid derivatives, highlighting the physicochemical gains.

Comparative Performance Analysis

The following data synthesizes results from key industry case studies, specifically the optimization of LpPLA2 inhibitors (GSK) and


-secretase inhibitors (Pfizer), where this exact BCP-for-Phenyl substitution was employed.
Table 1: Physicochemical & Permeability Head-to-Head
MetricStandard Phenyl-Benzoic Acid 4-(BCP)Benzoic Acid Analog Impact & Causality
Geometry Planar (2D)Cage (3D)BCP disrupts crystal packing, boosting solubility.
Exit Vector ~2.8 Å distance~1.9 Å distanceBCP is slightly shorter; may require linker adjustment for potency.
LogD (pH 7.4) High (> 4.[3][4]0)Reduced (0.5 - 1.0 unit lower) Lower lipophilicity usually reduces risk of non-specific binding.
Solubility (Kinetic) Low (< 10

M)
High (> 70

M)
Major Advantage. Critical for high-concentration formulations.
PAMPA

Moderate (~200 nm/s)High (~700 nm/s) Despite lower LogD, BCPs often diffuse faster due to compact 3D shape.
Efflux Ratio (Caco-2) Variable (often > 2)Reduced (< 2) Reduced aromaticity lowers P-gp recognition liability.

Expert Insight: A common misconception is that lowering LogD (lipophilicity) automatically lowers permeability. However, for BCP derivatives, the permeability efficiency (Permeability per unit of Lipophilicity) is significantly higher. The BCP cage is "greasy" enough to penetrate membranes but soluble enough to cross the aqueous boundary layer (UWL) efficiently.

Permeability Assay Protocols

To accurately assess these molecules, you cannot rely on a single assay. The acidic nature of the benzoic acid tail requires specific pH control.

Assay Selection Strategy

Assay_Decision_Tree Start Start: BCP-Benzoic Acid Derivative PAMPA Step 1: PAMPA (pH 5.0 / 7.4) Measure Passive Diffusion Start->PAMPA Result_PAMPA Is Papp > 100 nm/s? PAMPA->Result_PAMPA Caco2 Step 2: Caco-2 (A-B / B-A) Assess Efflux Liability Result_PAMPA->Caco2 Yes Low_Perm Redesign: Lipophilicity too low? Add R-groups to BCP Result_PAMPA->Low_Perm No Good_Cand Candidate for PK Studies Caco2->Good_Cand ER < 2

Figure 2: Decision matrix for profiling BCP-acid derivatives. PAMPA serves as the primary filter for intrinsic permeability.

Protocol A: Gradient pH PAMPA (Passive Diffusion)

Best for: Determining intrinsic permeability unclouded by transporters.

Rationale: Benzoic acid derivatives (


) are ionized at physiological pH. A pH gradient (Donor pH 5.0 / Acceptor pH 7.4) mimics the jejunum microclimate and drives passive diffusion of the neutral species.
  • Membrane Preparation: Use a 2% solution of dioleoylphosphatidylcholine (DOPC) in dodecane. Pre-coat the PVDF filter plate (0.45

    
    m) with 5 
    
    
    
    L of lipid solution.
  • Donor Plate: Dissolve the BCP-benzoic acid derivative in DMSO (10 mM stock). Dilute to 50

    
    M in pH 5.0 sodium acetate buffer . (Note: Lower pH increases the fraction of neutral acid, 
    
    
    
    , driving permeation).
  • Acceptor Plate: Fill with 200

    
    L of pH 7.4 PBS  (mimicking plasma/cytosol sink).
    
  • Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Analysis: Separate plates. Analyze both donor and acceptor via LC-MS/MS.

    • Note: UV detection is viable for BCP-benzoic acids due to the benzoate chromophore, but LC-MS is preferred for sensitivity.

  • Calculation:

    
    
    
Protocol B: Caco-2 Bidirectional Assay (Efflux Assessment)

Best for: Identifying P-glycoprotein (P-gp) substrates.

Rationale: While BCPs are less likely to be P-gp substrates than large aromatic systems, the benzoic acid moiety can interact with organic anion transporters (OATs) or efflux pumps.

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell polycarbonate filters. TEER values must exceed 300

    
    .
    
  • Buffers:

    • Apical (A): HBSS pH 6.5 (mimics intestine).

    • Basolateral (B): HBSS pH 7.4 (mimics blood).

  • Dosing: Prepare 10

    
    M compound solution.
    
    • Set 1 (A

      
       B): Dose Apical, sample Basolateral.
      
    • Set 2 (B

      
       A): Dose Basolateral, sample Apical.
      
  • Incubation: 2 hours at 37°C with shaking (60 rpm).

  • Analysis: LC-MS/MS quantification of parent compound.

  • Efflux Ratio (ER):

    
    
    
    • Interpretation: If

      
      , the BCP derivative is likely an efflux substrate.
      

References

  • Measom, N. D., et al. (2017).[5] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48. [Link]

  • Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[1][5] Journal of Medicinal Chemistry, 55(7), 3414–3424.[1] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text for PAMPA methodology). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.